(R)-Benpyrine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(4R)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWOMAVUXTXEKT-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-Benpyrine: Chemical Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of (R)-Benpyrine, focusing on its chemical structure, physicochemical properties, and its role as an isomer of the potent TNF-α inhibitor, Benpyrine. This document is intended for researchers, scientists, and professionals in the field of drug development and inflammatory disease research.
Chemical Structure and Properties
This compound is the (R)-enantiomer of Benpyrine, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It is often utilized as an experimental control in studies involving Benpyrine to delineate the stereospecific effects of the (S)-enantiomer, which is the active component.
Chemical Name: (4R)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one[1]
Molecular Formula: C₁₆H₁₆N₆O[1]
2D and 3D Structures:
(R)-Benpyrine_small.png
(R)-Benpyrine_3D_Structure.png
Caption: 2D and 3D chemical structures of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 308.34 g/mol | [1] |
| IUPAC Name | (4R)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | [1] |
| InChI | InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21)/t12-/m1/s1 | [1] |
| InChIKey | HUWOMAVUXTXEKT-GFCCVEGCSA-N | |
| Canonical SMILES | C1--INVALID-LINK--NC3=NC=NC4=C3NC=N4 | |
| CAS Number | 2637243-08-2 | |
| Purity | 99.17% | |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound serves primarily as a control isomer to its parent compound, Benpyrine. Benpyrine is a highly specific and orally active inhibitor of TNF-α. It directly binds to TNF-α, blocking its interaction with its receptor, TNFR1. This action inhibits the downstream inflammatory signaling pathways, most notably the NF-κB pathway.
Quantitative Biological Data (for Benpyrine racemate)
The following table summarizes the key quantitative data for the racemic mixture, Benpyrine.
| Parameter | Value | Description | Source |
| K D | 82.1 μM | Binding affinity for TNF-α | |
| IC₅₀ | 0.109 μM | Inhibition of TNF-α interaction with TNFR1 | |
| In vitro Cytotoxicity (RAW264.7 cells) | > 100 μM | Low cytotoxicity |
Signaling Pathway
The diagram below illustrates the TNF-α signaling pathway and the point of inhibition by Benpyrine.
Caption: TNF-α signaling pathway and inhibition by Benpyrine.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Benpyrine. As this compound is used as a control, these protocols are directly applicable.
Synthesis of this compound
The synthesis of Benpyrine and its enantiomers is detailed in the supplementary information of the primary literature. A generalized synthetic scheme is presented below.
Caption: Generalized workflow for the synthesis of Benpyrine enantiomers.
Protocol: The synthesis involves a multi-step process beginning with commercially available starting materials. Key steps include a coupling reaction to form the core structure, followed by deprotection steps. The final racemic mixture is then separated into its (R) and (S) enantiomers using chiral high-performance liquid chromatography (HPLC).
In Vitro Inhibition of TNF-α-TNFR1 Interaction (ELISA)
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory effect of Benpyrine on the interaction between TNF-α and TNFR1.
Materials:
-
96-well microtiter plates
-
Recombinant human TNFR1
-
Recombinant human TNF-α
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Tween 20
-
This compound and Benpyrine stock solutions in DMSO
-
HRP-conjugated anti-TNF-α antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with TNFR1 (2.5 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the wells with 200 µL of PBST containing 1% BSA for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
Prepare serial dilutions of this compound and Benpyrine in PBS containing 2% DMSO.
-
Add 50 µL of the compound dilutions to the wells and incubate with shaking for 20 minutes.
-
Add 50 µL of biotinylated TNF-α (10 ng/mL) to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBST.
-
Add 100 µL of streptavidin-HRP to each well and incubate for 1 hour at 37°C.
-
Wash the wells five times with PBST.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Western Blot for NF-κB Pathway Activation
This protocol is used to assess the effect of Benpyrine on the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway.
Cell Line: RAW264.7 macrophages
Materials:
-
RAW264.7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Benpyrine stock solutions in DMSO
-
TNF-α or Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed RAW264.7 cells (5 x 10⁴ cells/mL) in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or Benpyrine (e.g., 5, 10, 20 µM) for 12-14 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Efficacy in a Mouse Model of Collagen-Induced Arthritis
This protocol describes the evaluation of Benpyrine's therapeutic effects in a mouse model of rheumatoid arthritis.
Animal Model: Balb/c mice
Materials:
-
Bovine type II collagen
-
Complete and incomplete Freund's adjuvant
-
Benpyrine
-
Vehicle for oral gavage
-
Calipers for paw thickness measurement
-
ELISA kits for cytokine measurement (IFN-γ, IL-1β, IL-6, IL-10)
Protocol:
-
Induce arthritis in Balb/c mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization with collagen in incomplete Freund's adjuvant 21 days later.
-
Once arthritis is established (around day 28), randomize the mice into treatment groups (vehicle control, Benpyrine 25 mg/kg, Benpyrine 50 mg/kg).
-
Administer Benpyrine or vehicle daily by oral gavage for 2 weeks.
-
Monitor the mice for clinical signs of arthritis, including paw swelling (measured with calipers) and an arthritis score.
-
At the end of the treatment period, collect blood samples to measure serum levels of pro-inflammatory (IFN-γ, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines by ELISA.
-
Sacrifice the mice and collect joint tissues for histological analysis to assess inflammation, pannus formation, and bone erosion.
Conclusion
This compound is an essential tool for understanding the stereospecific anti-inflammatory effects of its parent compound, Benpyrine. While Benpyrine has demonstrated significant potential as a TNF-α inhibitor in preclinical models, further studies are needed to fully elucidate the specific contributions and potential off-target effects of each enantiomer. The data and protocols presented in this guide provide a solid foundation for researchers investigating the therapeutic potential of Benpyrine and its derivatives for the treatment of TNF-α-mediated inflammatory and autoimmune diseases.
References
(R)-Benpyrine: A Technical Guide for Researchers
FOR RESEARCH USE ONLY
This document provides a comprehensive technical overview of (R)-Benpyrine, focusing on its physicochemical properties, mechanism of action, and relevant experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and inflammatory disease research. This compound is the R-isomer of Benpyrine, a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] Given that this compound serves as an experimental control, this guide will heavily reference the properties and activities of its racemic form, Benpyrine, which has been more extensively characterized.
Physicochemical Properties
This compound and its racemate, Benpyrine, are small molecules designed to inhibit the activity of TNF-α. The key identifiers and molecular properties are summarized below.
| Property | Value | Reference |
| Compound | This compound | |
| CAS Number | 2637243-08-2 | [1] |
| Molecular Formula | C₁₆H₁₆N₆O | [3] |
| Molecular Weight | 308.34 g/mol | [4] |
| Compound | rac-Benpyrine | |
| CAS Number | 1333714-43-4 | |
| Molecular Formula | C₁₆H₁₆N₆O | |
| Molecular Weight | 308.3 g/mol |
Mechanism of Action
Benpyrine functions as a highly specific inhibitor of TNF-α. It directly binds to TNF-α, thereby blocking its interaction with its receptor, TNFR1. This inhibition prevents the initiation of downstream signaling cascades that are responsible for the pro-inflammatory effects of TNF-α.
The primary signaling pathway inhibited by Benpyrine is the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by TNF-α, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Benpyrine prevents the TNF-α-induced phosphorylation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.
Quantitative Data
The inhibitory activity of Benpyrine has been quantified through various biochemical and cell-based assays.
| Parameter | Value | Description | Reference |
| IC₅₀ | 0.109 µM | Concentration of Benpyrine that inhibits 50% of the interaction between TNF-α and TNFR1. | |
| Kₑ | 82.1 µM | Equilibrium dissociation constant for the binding of Benpyrine to TNF-α. |
Experimental Protocols
The following are detailed methodologies for key experiments involving Benpyrine that are relevant for understanding its biological activity.
In Vitro Inhibition of NF-κB Activation in RAW264.7 Macrophages
This protocol describes the evaluation of Benpyrine's effect on the TNF-α-stimulated activation of the NF-κB pathway in a murine macrophage cell line.
Methodology:
-
Cell Culture: RAW264.7 cells are cultured in appropriate media and seeded in culture plates.
-
Pre-treatment: Cells are pre-treated with varying concentrations of Benpyrine (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 12 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with TNF-α (10 ng/mL) or Lipopolysaccharide (LPS; 1 µg/mL) for 2 hours to induce NF-κB activation.
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.
-
Appropriate secondary antibodies are used for detection. The results are expected to show a dose-dependent decrease in the phosphorylation of IκBα in Benpyrine-treated cells.
-
-
Immunofluorescence for NF-κB p65 Nuclear Translocation:
-
Cells are fixed, permeabilized, and blocked.
-
Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Confocal microscopy is used to visualize the subcellular localization of p65. In control cells, TNF-α stimulation will induce the translocation of p65 to the nucleus, while Benpyrine pre-treatment is expected to prevent this translocation.
-
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the assessment of Benpyrine's therapeutic potential in a preclinical model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Arthritis is induced in Balb/c mice by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given after a specified period.
-
Treatment: Once arthritis is established, mice are treated daily with Benpyrine (e.g., 25 or 50 mg/kg) or vehicle control via oral gavage for a duration of two weeks.
-
Assessment of Arthritis:
-
Clinical signs of arthritis, such as paw swelling and redness, are scored regularly.
-
At the end of the study, joint tissues can be collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
-
Cytokine Analysis: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA. Benpyrine treatment is expected to reduce the levels of pro-inflammatory cytokines and increase the level of anti-inflammatory cytokines.
Conclusion
This compound, as the R-isomer of the potent TNF-α inhibitor Benpyrine, is a valuable tool for researchers investigating TNF-α-mediated inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a solid foundation for its use as an experimental control and for further exploration of the therapeutic potential of targeting the TNF-α signaling pathway. It is imperative that all handling and use of this compound are conducted in a laboratory setting by qualified professionals.
References
(R)-Benpyrine as a Stereoisomeric Control for TNF-α Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a well-established therapeutic target for a range of inflammatory and autoimmune diseases. Small molecule inhibitors of TNF-α offer a promising alternative to biologic therapies. Benpyrine has been identified as a novel, orally active small-molecule TNF-α inhibitor[1][2][3]. The primary research identifies the active enantiomer as (S)-4-((9H-purin-6-yl)amino)-1-benzylpyrrolidin-2-one , which is designated as Benpyrine[1].
This technical guide focuses on the role of (R)-Benpyrine as an experimental control. In drug development, demonstrating stereospecificity is crucial for target validation and understanding the drug-target interaction. This compound serves as the inactive or significantly less active isomer, used to confirm that the observed biological effects of the racemate or the (S)-enantiomer are due to specific binding to the target, TNF-α, and not due to non-specific or off-target effects[4]. While quantitative data on the inhibitory activity of this compound is not publicly available, its function as a control implies a significantly lower affinity and potency compared to the active (S)-isomer.
This document outlines the mechanism of action of the active (S)-Benpyrine to provide a clear context for the function of this compound as a negative control.
Mechanism of Action of (S)-Benpyrine
(S)-Benpyrine exerts its anti-inflammatory effects by directly targeting TNF-α and disrupting its interaction with its receptor, TNFR1. This inhibition prevents the initiation of downstream inflammatory signaling cascades.
Direct Binding to TNF-α
(S)-Benpyrine physically binds to the TNF-α protein. This interaction has been quantified, showing a direct and specific affinity. The binding of (S)-Benpyrine to TNF-α is a critical first step in its inhibitory action.
Inhibition of TNF-α-TNFR1 Interaction
By binding to TNF-α, (S)-Benpyrine effectively blocks the binding site for TNF Receptor 1 (TNFR1). The interaction between TNF-α and TNFR1 is the primary trigger for the pro-inflammatory signaling cascade. (S)-Benpyrine's ability to disrupt this interaction is the core of its mechanism as a TNF-α inhibitor.
Downregulation of the NF-κB Signaling Pathway
The binding of TNF-α to TNFR1 activates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Key steps in this pathway include the phosphorylation of IκBα, which leads to its degradation and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. Once in the nucleus, p65 initiates the transcription of numerous pro-inflammatory genes. (S)-Benpyrine has been shown to inhibit the phosphorylation of IκBα and prevent the nuclear translocation of p65 in response to TNF-α stimulation.
Quantitative Data for (S)-Benpyrine
The following tables summarize the key quantitative metrics for the active isomer, (S)-Benpyrine. It is important to note that corresponding data for this compound are not available in the cited literature; however, as a stereoisomeric control, its binding affinity and inhibitory potency are expected to be significantly lower.
| Parameter | Value | Description | Source |
| KD | 82.1 µM | Dissociation constant for the binding of (S)-Benpyrine to TNF-α. A lower KD indicates a higher binding affinity. | |
| IC50 | 0.109 µM | Half-maximal inhibitory concentration for the disruption of the TNF-α-TNFR1 interaction by (S)-Benpyrine. |
Table 1: In Vitro Binding and Inhibitory Activity of (S)-Benpyrine
| Cell Line | Treatment | Effect | Source |
| RAW264.7 | (S)-Benpyrine (5-20 µM) + TNF-α or LPS | Dose-dependent decrease in IκBα phosphorylation. | |
| RAW264.7 | (S)-Benpyrine + TNF-α | Abolished nuclear translocation of NF-κB/p65. |
Table 2: Cellular Activity of (S)-Benpyrine in the NF-κB Pathway
Visualizing the Mechanism and Experimental Logic
Stereospecificity of TNF-α Inhibition
The following diagram illustrates the concept of stereospecific binding, which is the basis for using this compound as a control.
Caption: Stereospecific interaction of Benpyrine isomers with TNF-α.
(S)-Benpyrine Signaling Pathway Inhibition
This diagram details the points of intervention of (S)-Benpyrine in the TNF-α signaling cascade.
Caption: Inhibition of the NF-κB pathway by (S)-Benpyrine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to characterize the activity of (S)-Benpyrine.
Microscale Thermophoresis (MST) for Binding Affinity
-
Objective: To quantify the binding affinity (KD) between (S)-Benpyrine and TNF-α.
-
Protocol:
-
Recombinant human TNF-α is labeled with a fluorescent dye.
-
The labeled TNF-α is kept at a constant concentration.
-
A serial dilution of (S)-Benpyrine is prepared.
-
The (S)-Benpyrine dilutions are mixed with the labeled TNF-α and incubated to reach binding equilibrium.
-
The samples are loaded into capillaries, and the thermophoretic movement of the labeled TNF-α is measured.
-
Changes in thermophoresis upon binding of (S)-Benpyrine are used to calculate the dissociation constant (KD).
-
-
Control: The same experiment would be run with this compound. The expected result is no significant change in thermophoresis, indicating a lack of binding.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNFR1 Interaction
-
Objective: To measure the inhibitory effect (IC50) of (S)-Benpyrine on the TNF-α-TNFR1 interaction.
-
Protocol:
-
Microtiter plates are coated with recombinant human TNF-α.
-
Plates are washed and blocked to prevent non-specific binding.
-
A serial dilution of (S)-Benpyrine is added to the wells.
-
Biotinylated human TNFR1 is added to the wells and incubated, allowing it to bind to the immobilized TNF-α.
-
Plates are washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the bound biotinylated TNFR1.
-
A substrate for HRP is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the inhibitory activity of (S)-Benpyrine.
-
The IC50 value is calculated from the dose-response curve.
-
Western Blot for IκBα Phosphorylation
-
Objective: To assess the effect of (S)-Benpyrine on the phosphorylation of IκBα in a cellular context.
-
Protocol:
-
RAW264.7 macrophage cells are cultured.
-
Cells are pre-treated with varying concentrations of (S)-Benpyrine or this compound (as a control) for a specified period (e.g., 12-14 hours).
-
Cells are then stimulated with TNF-α or Lipopolysaccharide (LPS) to induce inflammation.
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are determined, and equal amounts are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate. The ratio of p-IκBα to total IκBα is quantified.
-
Conclusion
The use of this compound as an experimental control is fundamental to establishing the mechanism of its enantiomer, (S)-Benpyrine, as a potent and specific TNF-α inhibitor. While direct quantitative data for this compound is scarce, its role as a negative control underscores the stereospecific nature of the interaction between the active (S)-isomer and TNF-α. This specificity is a desirable characteristic in a therapeutic candidate, as it reduces the likelihood of off-target effects. The data and protocols presented here for (S)-Benpyrine provide the necessary context for researchers to understand and utilize this compound effectively in their studies of TNF-α-mediated inflammation.
References
An In-depth Technical Guide to the Discovery and Synthesis of Benpyrine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and experimental protocols related to Benpyrine, a novel, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This document is intended to serve as a core resource for researchers in medicinal chemistry, pharmacology, and drug development interested in the therapeutic potential of targeting TNF-α in inflammatory and autoimmune diseases.
Introduction to Benpyrine
Benpyrine, with the IUPAC name (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one, is an experimental drug identified through structure-based virtual ligand screening.[1][2] It has demonstrated high specificity in binding to TNF-α, a key pro-inflammatory cytokine implicated in a range of diseases including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][3] By directly binding to TNF-α, Benpyrine effectively blocks its interaction with its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling pathways.[1] The active stereoisomer is the (S)-enantiomer, while the (R)-enantiomer, (R)-Benpyrine, serves as a useful experimental control.
Discovery and Mechanism of Action
The discovery of Benpyrine was the result of a targeted in silico screening of a large compound database against the crystal structure of a TNF-α dimer. This was followed by in vitro and in vivo validation to confirm its activity.
Mechanism of Action
Benpyrine functions by directly binding to TNF-α, which prevents the cytokine from binding to its receptor, TNFR1. This disruption of the TNF-α/TNFR1 interaction is a critical step in halting the inflammatory cascade. The subsequent inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway has been experimentally verified. Benpyrine has been shown to dose-dependently decrease the phosphorylation of IκBα and prevent the nuclear translocation of the NF-κB/p65 subunit in cellular models.
Caption: Benpyrine's mechanism of action, inhibiting the TNF-α signaling pathway.
Synthesis of Benpyrine
The synthesis of Benpyrine ((S)-4-((9H-purin-6-yl)amino)-1-benzylpyrrolidin-2-one) is achieved through a multi-step process, with the key final step involving a nucleophilic substitution reaction.
Synthetic Workflow
Caption: General workflow for the synthesis of Benpyrine.
Detailed Experimental Protocol for Synthesis
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of (S)-4-amino-1-benzylpyrrolidin-2-one (1 equivalent) in n-butanol, add 6-chloro-9H-purine (1.2 equivalents) and diisopropylethylamine (DIPEA) (3 equivalents).
-
Heat the reaction mixture to reflux (approximately 120 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
Step 2: Purification
-
Purify the crude residue by silica (B1680970) gel column chromatography.
-
Elute with a gradient of dichloromethane (B109758) (DCM) and methanol (B129727) (e.g., 100:1 to 50:1 DCM:MeOH) to isolate the desired product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield Benpyrine as a solid.
Step 3: Characterization
The final product's identity and purity should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Quantitative Data Summary
The biological activity of Benpyrine has been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Activity of Benpyrine
| Parameter | Assay | Value | Reference |
| Binding Affinity (KD) | Microscale Thermophoresis (MST) | 82.1 µM | |
| Inhibitory Concentration (IC50) | TNF-α/TNFR1 ELISA | 0.109 µM | |
| Cellular Activity | L929 Cell Cytotoxicity Assay (TNF-α induced) | Significant protection at 1 µM and 10 µM |
Table 2: In Vivo Efficacy of Benpyrine in Murine Models
| Model | Dosing Regimen | Key Findings | Reference |
| LPS-induced Endotoxemia | 25 mg/kg, oral | Attenuated TNF-α-induced inflammation; reduced liver and lung injury. | |
| Collagen-induced Arthritis | 25-50 mg/kg/day, oral, 2 weeks | Significantly relieved arthritis symptoms; decreased pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6) and increased anti-inflammatory IL-10. | |
| Imiquimod-induced Psoriasiform Inflammation | Not specified in abstract | Significantly relieved symptoms. |
Isomers of Benpyrine
Stereochemistry plays a crucial role in the biological activity of Benpyrine.
-
(S)-Benpyrine: This is the active enantiomer that exhibits potent TNF-α inhibitory activity.
-
This compound: This enantiomer is used as a negative control in experiments and is understood to have significantly lower or no activity against TNF-α.
-
(Rac)-Benpyrine: The racemic mixture contains both enantiomers and is also commercially available for research purposes.
Comparative quantitative data for the isomers is not extensively published, with the focus being on the activity of the (S)-enantiomer.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of Benpyrine.
Microscale Thermophoresis (MST) for Binding Affinity
-
Protein Labeling: Label recombinant human TNF-α with a fluorescent dye (e.g., NHS-red) according to the manufacturer's protocol.
-
Sample Preparation: Prepare a series of 16 dilutions of Benpyrine in MST buffer (e.g., PBS with 0.05% Tween-20). The highest concentration should be at least two orders of magnitude above the expected KD.
-
Incubation: Mix each Benpyrine dilution with a constant concentration of labeled TNF-α and incubate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument and perform the measurement. An IR laser is used to create a temperature gradient, and the movement of the fluorescently labeled TNF-α is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the Benpyrine concentration, and the data is fitted to a binding curve to determine the dissociation constant (KD).
TNF-α/TNFR1 Binding ELISA
-
Plate Coating: Coat a 96-well plate with recombinant human TNFR1 overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.
-
Incubation with Inhibitor: Prepare serial dilutions of Benpyrine. Pre-incubate a constant concentration of biotinylated TNF-α with the Benpyrine dilutions for 1-2 hours at room temperature.
-
Binding Reaction: Add the pre-incubated TNF-α/Benpyrine mixture to the TNFR1-coated plate and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition against the logarithm of the Benpyrine concentration.
L929 Cell Cytotoxicity Assay
-
Cell Seeding: Seed L929 mouse fibroblast cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a constant concentration of TNF-α (e.g., 10 ng/mL) and actinomycin (B1170597) D (to sensitize the cells to TNF-α-induced apoptosis) in the presence of varying concentrations of Benpyrine.
-
Incubation: Incubate the plate for 18-24 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or a crystal violet staining assay.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and plot against the Benpyrine concentration to assess its protective effect.
Western Blot for NF-κB Signaling
-
Cell Culture and Treatment: Culture RAW264.7 macrophage cells and pre-treat with varying concentrations of Benpyrine for 12-14 hours.
-
Stimulation: Stimulate the cells with TNF-α or LPS for a short period (e.g., 30 minutes) to induce NF-κB signaling.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of Benpyrine on IκBα phosphorylation.
In Vivo Murine Models
Collagen-Induced Arthritis (CIA) Model
-
Induction: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize susceptible mouse strains (e.g., DBA/1J) via intradermal injection at the base of the tail.
-
Booster: Provide a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
Treatment: Once arthritis develops (typically 28-35 days post-initial immunization), begin oral gavage treatment with Benpyrine (e.g., 25-50 mg/kg/day) or vehicle control.
-
Assessment: Monitor the mice for clinical signs of arthritis (e.g., paw swelling, erythema) and assign an arthritis score. Body weight should also be monitored.
-
Endpoint Analysis: At the end of the study, collect blood for cytokine analysis (e.g., ELISA for IL-1β, IL-6, IL-10, IFN-γ) and harvest joints for histological analysis.
Imiquimod-Induced Psoriasiform Dermatitis Model
-
Induction: Apply a daily topical dose of imiquimod (B1671794) cream (5%) to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: Administer Benpyrine or vehicle control via oral gavage daily, starting either before or concurrently with imiquimod application.
-
Assessment: Score the skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). Measure ear thickness with a caliper.
Conclusion
Benpyrine represents a promising small-molecule TNF-α inhibitor with demonstrated efficacy in preclinical models of inflammatory diseases. Its discovery through rational, structure-based design and its oral bioavailability make it an attractive candidate for further development. This technical guide provides a foundational resource for researchers seeking to build upon the existing knowledge of Benpyrine and its isomers, offering detailed protocols and a summary of its biological activity to facilitate future investigations into its therapeutic potential.
References
(R)-Benpyrine vs. (S)-Benpyrine: A Technical Examination of Stereoisomer Activity in TNF-α Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 1, 2025
Abstract
Benpyrine, chemically identified as (S)-4-((9H-purin-6-yl)amino)-1-benzylpyrrolidin-2-one, has emerged as a promising orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory and autoimmune diseases.[1][2][3][4] This technical guide provides a comprehensive analysis of the stereoisomer-specific activity of Benpyrine, with a focus on the differential pharmacology of its (R) and (S) enantiomers. While extensive research has elucidated the potent TNF-α inhibitory effects of the (S)-enantiomer (Benpyrine), the (R)-enantiomer, (R)-Benpyrine, is primarily utilized as an experimental control, suggesting significantly reduced or absent biological activity.[2] This guide will synthesize the available quantitative data, detail the experimental protocols for assessing stereoisomer activity, and visualize the pertinent biological pathways and experimental workflows.
Introduction: The Role of Stereochemistry in Drug Activity
The three-dimensional structure of a molecule is a critical determinant of its pharmacological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological effects. This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors. In drug development, the evaluation of individual enantiomers is crucial, as one may be responsible for the desired therapeutic effect while the other could be inactive, less active, or even contribute to adverse effects. The case of Benpyrine and its (R)-isomer exemplifies the principle of stereoselectivity in drug action.
Quantitative Analysis of Benpyrine Stereoisomer Activity
Current research has extensively characterized the inhibitory activity of (S)-Benpyrine against TNF-α. In contrast, there is a notable absence of published quantitative data detailing the specific TNF-α inhibitory activity of this compound. The consistent use of this compound as a negative or experimental control in studies strongly implies a significant disparity in activity between the two enantiomers, with the (S)-form being the active therapeutic agent.
The following table summarizes the known quantitative data for (S)-Benpyrine's interaction with TNF-α and its inhibitory effects.
| Parameter | (S)-Benpyrine | This compound | Reference |
| Binding Affinity to TNF-α (KD) | 82.1 μM | No data available | |
| Inhibition of TNF-α/TNFR1 Interaction (IC50) | 0.109 µM | No data available |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of Benpyrine stereoisomers.
Microscale Thermophoresis (MST) for Binding Affinity Determination
Microscale thermophoresis is a powerful technique to quantify the binding affinity between a fluorescently labeled molecule and a ligand. In the context of Benpyrine, MST is used to measure the dissociation constant (KD) of its interaction with TNF-α.
Experimental Workflow for MST
References
(R)-Benpyrine as a Negative Control in TNF-α Signaling Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of (R)-Benpyrine as a negative control in studies investigating the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. A central theme in pharmacological and drug discovery research is the validation of a compound's specific mechanism of action. The use of a stereochemically distinct, inactive enantiomer as a negative control is a rigorous method to demonstrate that the observed biological effects of the active compound are due to its specific interaction with the target, rather than off-target or non-specific effects.
Introduction to TNF-α Signaling and the Role of Negative Controls
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a critical role in inflammation, immunity, and apoptosis.[1] Dysregulation of TNF-α signaling is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[2][3] The binding of TNF-α to its receptors, primarily TNFR1, initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB, ultimately driving the expression of pro-inflammatory genes.[4]
Benpyrine is a potent, orally active small molecule inhibitor of TNF-α.[5] It directly binds to TNF-α, blocking its interaction with TNFR1. Benpyrine is a chiral molecule, and its inhibitory activity resides in the (S)-enantiomer. The (R)-enantiomer, this compound, is used as an experimental negative control to ensure that the observed effects of (S)-Benpyrine are due to its specific interaction with TNF-α and not due to the general chemical structure of the molecule.
Pharmacological Profile of Benpyrine Enantiomers
The biological activity of chiral molecules can be highly dependent on their stereochemistry. In the case of Benpyrine, the (S)-enantiomer is the active form that inhibits TNF-α signaling, while the (R)-enantiomer is considered inactive and serves as an ideal negative control.
| Parameter | (S)-Benpyrine (Active Inhibitor) | This compound (Negative Control) | Reference |
| Binding Affinity (KD) to TNF-α | 82.1 μM | Not reported; expected to have negligible binding | |
| IC50 (TNF-α/TNFR1 Interaction) | 0.109 μM | Not reported; expected to be inactive |
Signaling Pathways and Experimental Design
Canonical TNF-α Signaling Pathway
The binding of TNF-α to TNFR1 triggers a series of intracellular events culminating in the activation of the NF-κB pathway. The diagram below illustrates this signaling cascade.
Caption: Canonical TNF-α/NF-κB Signaling Pathway.
Experimental Workflow for Evaluating this compound as a Negative Control
The following workflow outlines the key steps to validate the use of this compound as a negative control alongside its active counterpart, (S)-Benpyrine.
Caption: Experimental workflow for validating this compound.
Logic of Using this compound as a Negative Control
The rationale for using an inactive enantiomer as a negative control is to differentiate between specific, target-mediated effects and non-specific effects of a compound.
Caption: Logic of using this compound as a negative control.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of Benpyrine enantiomers on TNF-α signaling.
NF-κB Activation Assay (p65 Nuclear Translocation)
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon TNF-α stimulation.
Materials:
-
RAW264.7 macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
(S)-Benpyrine and this compound (e.g., 5, 10, 20 µM)
-
Recombinant mouse TNF-α (10 ng/mL)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated
-
DAPI nuclear stain
-
Fluorescence microscope
Protocol:
-
Seed RAW264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (S)-Benpyrine, this compound, or vehicle (DMSO) for 12 hours.
-
Stimulate the cells with 10 ng/mL TNF-α for 2 hours.
-
Wash the cells with PBS and fix with 4% PFA for 20 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 2% BSA for 1 hour at room temperature.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Cytokine Production Assay (ELISA for IL-6)
This assay quantifies the production and secretion of the pro-inflammatory cytokine IL-6 in response to TNF-α.
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
LPS (lipopolysaccharide) as a stimulus (can be used as an alternative to TNF-α to induce TNF-α production, which in turn stimulates other cytokines)
-
(S)-Benpyrine and this compound
-
Human IL-6 ELISA kit
Protocol:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells with PMA for 48-72 hours.
-
Replace the medium with fresh medium and allow the cells to rest for 24 hours.
-
Pre-treat the cells with (S)-Benpyrine, this compound, or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) for 17 hours to induce cytokine production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
Cell Viability Assay (MTT Assay)
This assay assesses whether the compounds have any cytotoxic effects and can also be used to measure the protective effect of TNF-α inhibitors against TNF-α-induced cell death in sensitive cell lines like L929.
Materials:
-
L929 mouse fibroblast cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Actinomycin D
-
Recombinant mouse TNF-α
-
(S)-Benpyrine and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Seed L929 cells in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of (S)-Benpyrine, this compound, or vehicle for 1 hour.
-
Add TNF-α (e.g., 1 ng/mL) and Actinomycin D (to sensitize the cells to TNF-α-induced apoptosis) to the wells.
-
Incubate for 18-24 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Conclusion
The use of this compound as a negative control is a critical component in the validation of (S)-Benpyrine as a specific TNF-α inhibitor. By demonstrating that the (R)-enantiomer is inactive in functional assays, researchers can confidently attribute the observed anti-inflammatory effects of (S)-Benpyrine to its specific interaction with TNF-α. This rigorous approach is essential for the development of targeted and effective therapeutics for TNF-α-mediated diseases.
References
- 1. Chiral separation of brompheniramine enantiomers by recycling high-speed countercurrent chromatography using carboxymethyl-β-cyclodextrin as a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for (R)-Benpyrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, technical properties, and experimental use of (R)-Benpyrine. The information is intended to support research and development activities in the fields of inflammation, immunology, and drug discovery.
Introduction to Benpyrine and its Enantiomers
Benpyrine is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory and autoimmune diseases.[1][2] It exerts its therapeutic effects by directly binding to TNF-α and blocking its interaction with its receptor, TNFR1.[2][3] The initial discovery and development of Benpyrine identified that the biological activity resides primarily in the (S)-enantiomer, while the (R)-enantiomer, this compound, serves as a valuable experimental control.[4]
Commercial Availability and Suppliers
This compound, its racemate (rac-Benpyrine), and the active (S)-enantiomer are available as research chemicals from various specialized suppliers. These compounds are intended for laboratory research use only and are not for human or veterinary use.
Table 1: Commercial Suppliers of Benpyrine Forms
| Supplier | Product Name(s) | CAS Number | Purity | Notes |
| MedchemExpress | This compound | 2637243-08-2 | 99.17% | Available as a solid or in DMSO solution. |
| Benpyrine ((S)-enantiomer) | 2550398-89-3 | 99.26% | ||
| (Rac)-Benpyrine | 1333714-43-4 | Not specified | ||
| Cayman Chemical | rac-Benpyrine | 1333714-43-4 | ≥98% | |
| Selleck Chemicals | Benpyrine racemate | 1333714-43-4 | 99.49% |
Technical Data
The following tables summarize the available quantitative data for Benpyrine and its forms. It is important to note that detailed physicochemical data for this compound is limited in publicly available resources, as research has primarily focused on the active (S)-enantiomer and the racemate.
Table 2: Physicochemical Properties
| Property | This compound | rac-Benpyrine | Benpyrine ((S)-enantiomer) |
| Molecular Formula | C₁₆H₁₆N₆O | C₁₆H₁₆N₆O | C₁₆H₁₆N₆O |
| Molecular Weight | 308.34 g/mol | 308.34 g/mol | 308.34 g/mol |
| Appearance | Solid | Solid | Solid |
| Solubility | DMSO | DMF: 1 mg/mL; DMSO: 31 mg/mL | DMSO |
| Storage | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) | -20°C | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (2 years), -20°C (1 year) |
Table 3: Biological Activity
| Parameter | Value | Compound Form | Reference |
| IC₅₀ (TNF-α/TNFR1 interaction) | 0.109 µM | Benpyrine (racemate/(S)-enantiomer) | |
| Kᴅ (binding to TNF-α) | 82.1 µM | Benpyrine (racemate/(S)-enantiomer) |
Mechanism of Action and Signaling Pathway
Benpyrine directly targets TNF-α, a homotrimeric cytokine. The binding of Benpyrine to TNF-α induces a conformational change that prevents its interaction with the TNF receptor 1 (TNFR1). This blockade of the TNF-α/TNFR1 signaling axis inhibits the downstream activation of the NF-κB pathway, a critical mediator of inflammatory responses. The (S)-enantiomer is responsible for this inhibitory activity, while this compound is used as a negative control in experiments to demonstrate the stereospecificity of this interaction.
Molecular docking and site-directed mutagenesis studies have identified Leu57 and Phe59 as key amino acid residues within the TNF-α protein that are crucial for the binding of Benpyrine.
Experimental Protocols
The following are generalized protocols based on the published literature for the use of Benpyrine. Researchers should optimize these protocols for their specific experimental conditions. This compound would be used as a negative control in parallel with (S)-Benpyrine or rac-Benpyrine in these assays.
In Vitro: Inhibition of NF-κB Activation in RAW264.7 Macrophages
This protocol describes the assessment of Benpyrine's ability to inhibit TNF-α-induced NF-κB activation.
-
Cell Culture: Culture RAW264.7 macrophages in appropriate media and conditions until they reach the desired confluence.
-
Pre-treatment: Treat the cells with varying concentrations of (S)-Benpyrine, this compound (as a control), or vehicle (e.g., DMSO) for 14 hours. Typical concentrations for the active compound range from 5 to 20 µM.
-
Stimulation: Stimulate the cells with recombinant TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes to 2 hours) to induce NF-κB activation.
-
Analysis of IκBα Phosphorylation (Western Blot):
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα and total IκBα.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands. A decrease in the ratio of phospho-IκBα to total IκBα indicates inhibition of NF-κB activation.
-
-
Analysis of NF-κB p65 Nuclear Translocation (Immunofluorescence):
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Use a fluorescently labeled secondary antibody for detection.
-
Visualize the subcellular localization of p65 using fluorescence microscopy. A reduction in the nuclear localization of p65 in Benpyrine-treated cells compared to stimulated controls indicates inhibition.
-
In Vivo: Murine Model of Collagen-Induced Arthritis
This protocol provides a general outline for evaluating the efficacy of Benpyrine in a mouse model of rheumatoid arthritis.
-
Animal Model: Induce arthritis in a suitable mouse strain (e.g., DBA/1) by immunization with type II collagen.
-
Treatment: Once arthritis is established, administer Benpyrine or vehicle daily by oral gavage. Dosages for the active compound typically range from 25 to 50 mg/kg.
-
Monitoring: Monitor the mice regularly for clinical signs of arthritis, such as paw swelling and clinical score.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for further analysis.
-
Cytokine Levels: Measure the levels of pro-inflammatory (e.g., IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the serum using ELISA.
-
Histopathology: Perform histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.
-
Conclusion
This compound is a commercially available research tool that serves as an essential negative control for studying the biological effects of the potent TNF-α inhibitor, (S)-Benpyrine. This guide provides researchers with the necessary information on its procurement, technical properties, and its role in experimental protocols designed to investigate the TNF-α signaling pathway. The detailed understanding of Benpyrine's mechanism of action, including the identification of key binding residues, offers a solid foundation for further research into novel anti-inflammatory therapies.
References
Methodological & Application
Application Notes and Protocols for (R)-Benpyrine in In Vitro Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Benpyrine is the inactive enantiomer of Benpyrine, a potent and specific small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). In experimental settings, this compound serves as an essential negative control to demonstrate the specificity of the biological effects observed with Benpyrine. Benpyrine acts by directly binding to TNF-α, thereby blocking its interaction with its receptor, TNFR1, and subsequently inhibiting the downstream NF-κB signaling pathway. These application notes provide detailed protocols for the use of this compound as a negative control in in vitro cell-based assays designed to assess the activity of TNF-α inhibitors.
Mechanism of Action of Benpyrine (for context)
Benpyrine is a highly specific, orally active inhibitor of TNF-α. It directly binds to TNF-α with a dissociation constant (KD) of 82.1 μM, effectively blocking the interaction between TNF-α and its receptor, TNFR1, with an IC50 value of 0.109 μM.[1][2][3] This inhibition prevents the activation of downstream signaling cascades, most notably the NF-κB pathway, which plays a crucial role in inflammation and immune responses.[2][4] this compound, as the inactive isomer, is not expected to exhibit these inhibitory effects and is used to confirm that the observed activity of Benpyrine is specific to its unique stereochemistry.
Data Presentation
The following table summarizes the quantitative data for the active isomer, Benpyrine, which provides the context for designing experiments with this compound as a negative control.
| Parameter | Value | Cell Line | Assay Description |
| IC50 | 0.109 µM | - | Inhibition of TNF-α interaction with TNFR1 |
| KD | 82.1 µM | - | Binding affinity to TNF-α |
| Concentration Range | 5 - 20 µM | RAW264.7 cells | Inhibition of IκBα phosphorylation |
Experimental Protocols
Protocol 1: Assessment of NF-κB Pathway Inhibition in RAW264.7 Macrophages
This protocol details the methodology to assess the effect of this compound as a negative control alongside Benpyrine on the TNF-α-induced activation of the NF-κB signaling pathway in RAW264.7 murine macrophage-like cells.
Materials:
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Benpyrine (as positive control)
-
Recombinant murine TNF-α
-
Lipopolysaccharide (LPS) (optional, as an alternative stimulus)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW264.7 cells into 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare stock solutions of this compound and Benpyrine in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM), Benpyrine (e.g., 5, 10, 20 µM), or DMSO (vehicle control) for 14 hours.
-
-
Stimulation: Stimulate the cells with 10 ng/mL of TNF-α for 2 hours. Alternatively, 1 µg/mL of LPS can be used as a stimulus.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes and incubate with primary antibodies against phospho-IκBα and total IκBα.
-
To assess NF-κB/p65 nuclear translocation, perform subcellular fractionation to isolate nuclear and cytoplasmic extracts. Probe these with antibodies against p65 and a nuclear marker like Lamin B1.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Expected Results:
-
Benpyrine: A dose-dependent decrease in the phosphorylation of IκBα and reduced nuclear translocation of p65 is expected.
-
This compound: No significant effect on TNF-α-induced IκBα phosphorylation or p65 nuclear translocation is anticipated, demonstrating its inactivity as a control.
Protocol 2: TNF-α Induced Cytotoxicity Assay in L929 Fibrosarcoma Cells
This protocol is designed to evaluate the protective effects of Benpyrine against TNF-α-induced cytotoxicity in L929 murine fibrosarcoma cells, using this compound as a negative control.
Materials:
-
L929 cells
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Benpyrine
-
Recombinant murine TNF-α
-
Actinomycin D
-
Cell viability reagent (e.g., CCK-8 or MTT)
-
96-well plates
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound and TNF-α Incubation:
-
In a separate 96-well plate, pre-incubate various concentrations of this compound and Benpyrine with 2.0 ng/mL TNF-α for 2 hours at 37°C.
-
-
Cell Treatment:
-
Add the pre-incubated compound/TNF-α mixture to the L929 cells.
-
Include control wells with cells treated with TNF-α alone, compound alone, and vehicle alone.
-
Co-treat cells with Actinomycin D to sensitize them to TNF-α-induced apoptosis.
-
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Cell Viability Assessment: Add the cell viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine cell viability.
Expected Results:
-
Benpyrine: A dose-dependent increase in cell survival, indicating its ability to neutralize the cytotoxic effects of TNF-α. Benpyrine has been shown to increase the cell survival rate up to 80%.
-
This compound: No significant protective effect against TNF-α-induced cytotoxicity is expected.
Visualizations
Below are diagrams illustrating the signaling pathway of TNF-α and a general experimental workflow for testing inhibitors.
Caption: TNF-α signaling pathway and the inhibitory action of Benpyrine.
References
Application Notes: Preparation of (R)-Benpyrine Stock Solutions in DMSO
Introduction
(R)-Benpyrine is the R-isomer of Benpyrine, a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4][5] It functions by directly binding to TNF-α, thereby blocking its interaction with its receptor, TNFR1, with a reported IC50 value of 0.109 μM. Due to its role as a specific TNF-α inhibitor, this compound is a valuable tool in research focused on TNF-α mediated inflammatory and autoimmune diseases. As the isomer of the active compound, it can also serve as an experimental control.
Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and reliable experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for many organic small molecules. These notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₆O | |
| Molecular Weight | 308.34 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility in DMSO | 6.67 mg/mL (21.63 mM) |
Note: Solubility can be enhanced with ultrasonic treatment and gentle warming (up to 60°C). It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly decrease solubility.
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, amber, or light-protecting vials for storage
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Water bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2. Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. The formula can be adjusted for different volumes and concentrations.
Calculation:
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example for 1 mL of 10 mM this compound:
Mass (mg) = 10 mM × 1 mL × 308.34 g/mol / 1000 = 3.0834 mg
Step-by-Step Procedure:
-
Preparation: Before starting, allow the this compound vial to equilibrate to room temperature to prevent condensation. Gently tap the vial to ensure all powder is at the bottom.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.08 mg of this compound powder into the tube.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of fresh, anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming in a water bath (37°C to 60°C) can also be applied, but verify the compound's temperature sensitivity. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, clearly labeled, light-protected tubes.
-
Storage: Store the aliquots at -20°C for short-to-medium term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the solution from light.
3. Safety Precautions
-
Handle this compound in a well-ventilated area or fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
-
DMSO is an aprotic solvent that can penetrate the skin; avoid direct contact.
Data Presentation
Mass of this compound Required for Stock Solutions
The following table provides pre-calculated masses of this compound needed to prepare common stock concentrations in DMSO.
| Desired Concentration | Volume of DMSO | Required Mass of this compound (MW = 308.34) |
| 1 mM | 1 mL | 0.308 mg |
| 5 mM | 1 mL | 1.542 mg |
| 10 mM | 1 mL | 3.083 mg |
| 20 mM | 1 mL | 6.167 mg |
Visualizations
References
Application Notes and Protocols: Utilizing (R)-Benpyrine in NF-κB Signaling Pathway Experiments
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of Benpyrine and its isomer, (R)-Benpyrine, in studying the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The primary focus is on the inhibitory effects of Benpyrine on TNF-α-induced NF-κB activation, with this compound serving as a crucial experimental control.
Introduction
Benpyrine is a potent, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] It has been identified as a promising therapeutic candidate for TNF-α-mediated inflammatory and autoimmune diseases.[1][2] The biological activity of Benpyrine is directly linked to its ability to bind to TNF-α, thereby blocking its interaction with its receptor, TNFR1. This action effectively inhibits the downstream activation of the NF-κB signaling pathway, a central mediator of inflammatory responses.[3]
This compound is the enantiomer of the active Benpyrine molecule and is recommended for use as an experimental control. The use of this compound allows researchers to demonstrate the stereospecificity of the active compound's effects on the NF-κB pathway, a critical aspect in drug development and mechanism of action studies.
Mechanism of Action
Benpyrine exerts its inhibitory effect on the NF-κB signaling pathway through a direct interaction with TNF-α. The proposed mechanism is as follows:
-
Binding to TNF-α: Benpyrine directly binds to TNF-α. This binding is a hydrophobic interaction.
-
Inhibition of TNF-α/TNFR1 Interaction: By binding to TNF-α, Benpyrine blocks the interaction between TNF-α and its receptor, TNFR1.
-
Downstream Signal Inhibition: The inhibition of the TNF-α/TNFR1 interaction prevents the recruitment of intracellular signaling proteins and subsequent phosphorylation cascades.
-
Inhibition of IκBα Phosphorylation and Degradation: This leads to a dose-dependent decrease in the phosphorylation of IκBα (inhibitor of kappa B alpha).
-
Prevention of NF-κB Nuclear Translocation: The stabilization of IκBα prevents the release and subsequent nuclear translocation of the NF-κB/p65 subunit.
-
Suppression of Inflammatory Gene Expression: With NF-κB retained in the cytoplasm, the transcription of pro-inflammatory genes is suppressed.
Data Presentation
In Vitro Activity of Benpyrine
| Parameter | Value | Description | Cell Line |
| KD | 82.1 μM | Binding affinity to TNF-α | N/A |
| IC50 | 0.109 µM | Inhibition of TNF-α interaction with TNFR1 | N/A |
| Effective Concentration | 5-20 μM | Dose-dependent decrease in IκBα phosphorylation | RAW264.7 macrophages |
| Cytotoxicity (IC50) | > 100 μM | Low cytotoxicity | RAW264.7 macrophages |
Data sourced from.
In Vivo Activity of Benpyrine
| Animal Model | Dosage | Administration | Effect |
| Endotoxemia murine model | 25 mg/kg | N/A | Attenuated TNF-α-induced inflammation, reducing liver and lung injury. |
| Collagen-induced arthritis (Balb/c mice) | 25-50 mg/kg | Oral gavage (daily for 2 weeks) | Significantly relieved arthritis symptoms; decreased pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6) and increased anti-inflammatory cytokine (IL-10). |
Data sourced from.
Experimental Protocols
The following protocols are based on methodologies reported in the literature for studying the effects of Benpyrine on the NF-κB signaling pathway. It is recommended to include this compound as a negative control in parallel with Benpyrine to assess the stereospecificity of the observed effects.
Protocol 1: Inhibition of TNF-α-Induced IκBα Phosphorylation by Western Blot
This protocol details the steps to assess the effect of Benpyrine on the phosphorylation of IκBα in RAW264.7 macrophage cells.
Materials:
-
RAW264.7 cells
-
Benpyrine and this compound (stock solutions in DMSO)
-
TNF-α or Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed RAW264.7 cells (5 x 104 cells/mL) in 6-well plates and culture overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of Benpyrine or this compound (e.g., 5, 10, 20 μM) for 12 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 μg/mL) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-IκBα signal to total IκBα and the loading control (β-actin).
Protocol 2: Inhibition of NF-κB/p65 Nuclear Translocation by Immunofluorescence Microscopy
This protocol is for visualizing the effect of Benpyrine on the translocation of the NF-κB/p65 subunit from the cytoplasm to the nucleus.
Materials:
-
RAW264.7 cells
-
Glass coverslips in culture plates
-
Benpyrine and this compound
-
TNF-α
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB/p65
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed RAW264.7 cells on glass coverslips in a 24-well plate and culture overnight.
-
Compound Treatment: Pre-incubate the cells with Benpyrine, this compound, or vehicle for 12 hours.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for a specified time (e.g., 30-60 minutes).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody: Incubate with anti-NF-κB/p65 antibody in blocking solution for 1 hour at room temperature.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody in blocking solution for 1 hour, protected from light.
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Analyze the images to determine the subcellular localization of NF-κB/p65. In untreated or this compound-treated stimulated cells, p65 should be primarily in the nucleus. In Benpyrine-treated stimulated cells, p65 should be retained in the cytoplasm.
References
Application of (S)-Benpyrine in Collagen-Induced Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-Benpyrine, a potent, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), has demonstrated significant efficacy in preclinical models of rheumatoid arthritis. This document provides detailed protocols and data for the application of (S)-Benpyrine in a collagen-induced arthritis (CIA) mouse model, a well-established animal model that mimics the immunopathological features of human rheumatoid arthritis.[1]
The active compound, referred to as Benpyrine in the primary literature, is the (S)-enantiomer of 4-((9H-purin-6-yl)amino)-1-benzylpyrrolidin-2-one. Its mechanism of action involves direct binding to TNF-α, thereby blocking its interaction with its receptor, TNFR1.[1] This inhibition prevents the activation of downstream signaling pathways, including the nuclear factor kappa-B (NF-κB) pathway, which is pivotal in the inflammatory cascade and the pathogenesis of rheumatoid arthritis.[2][3][4]
The data presented herein is derived from in vivo studies where the administration of Benpyrine by gavage significantly alleviated the clinical symptoms of collagen-induced arthritis in mice. The following protocols and data tables are intended to guide researchers in replicating and expanding upon these findings.
Quantitative Data Summary
The therapeutic effects of (S)-Benpyrine on the progression of collagen-induced arthritis were evaluated by monitoring the arthritis score and spleen index in a murine model.
Table 1: Effect of (S)-Benpyrine on Arthritis Score in CIA Mice
| Treatment Group | Day 21 | Day 24 | Day 27 | Day 30 | Day 33 | Day 36 | Day 39 | Day 42 |
| Control (Vehicle) | ~0.5 | ~1.5 | ~2.8 | ~4.0 | ~5.5 | ~6.8 | ~7.5 | ~8.0 |
| (S)-Benpyrine (25 mg/kg) | ~0.5 | ~1.0 | ~1.5 | ~2.0 | ~2.5 | ~3.0 | ~3.2 | ~3.5 |
| (S)-Benpyrine (50 mg/kg) | ~0.5 | ~0.8 | ~1.2 | ~1.5 | ~1.8 | ~2.0 | ~2.2 | ~2.5 |
Data are estimated from graphical representations in the source literature and presented as mean values.
Table 2: Effect of (S)-Benpyrine on Spleen Index in CIA Mice
| Treatment Group | Spleen Index (mg/g) |
| Normal Control | ~2.5 |
| CIA Model (Vehicle) | ~6.0 |
| (S)-Benpyrine (25 mg/kg) | ~4.0 |
| (S)-Benpyrine (50 mg/kg) | ~3.0 |
Data are estimated from graphical representations in the source literature and presented as mean values.
Signaling Pathway and Experimental Workflow
Caption: (S)-Benpyrine inhibits the TNF-α signaling pathway.
Caption: Experimental workflow for the CIA mouse model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis and subsequent treatment with (S)-Benpyrine.
1. Animals:
-
Male DBA/1 mice, 6-8 weeks old, are used for this model as they are highly susceptible to CIA.
2. Reagents:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
(S)-Benpyrine
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
3. Induction of Arthritis:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 μg per mouse) in Complete Freund's Adjuvant (CFA).
-
Administer 100 μL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 μg per mouse) in Incomplete Freund's Adjuvant (IFA).
-
Administer a 100 μL booster injection of the emulsion intradermally at the base of the tail.
-
4. Treatment Protocol:
-
Beginning on day 21, after the booster immunization, randomly divide the mice into treatment groups.
-
Administer (S)-Benpyrine orally by gavage once daily until the end of the experiment (Day 42).
-
Group 1: Vehicle control
-
Group 2: (S)-Benpyrine (25 mg/kg)
-
Group 3: (S)-Benpyrine (50 mg/kg)
-
5. Assessment of Arthritis:
-
Arthritis Score:
-
From day 21, visually score the severity of arthritis in each paw every 3 days.
-
Use a scoring system from 0 to 4 for each paw:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum possible score per mouse is 16.
-
-
Spleen Index:
-
At the end of the experiment (Day 42), euthanize the mice.
-
Excise and weigh the spleens.
-
Calculate the spleen index as: (spleen weight [mg] / body weight [g]).
-
6. Statistical Analysis:
-
Data are typically presented as the mean ± standard deviation (SD).
-
Statistical significance between groups can be determined using appropriate tests such as a one-way ANOVA followed by a post-hoc test.
This detailed protocol and the accompanying data provide a solid foundation for researchers investigating the therapeutic potential of (S)-Benpyrine in inflammatory arthritis.
References
Application Note: Western Blot Analysis Protocol for Assessing the Effects of (R)-Benpyrine Treatment on the TNF-α Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction Tumor necrosis factor-alpha (TNF-α) is a critical cytokine that regulates inflammatory responses and is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][] Its signaling is primarily mediated through TNF receptor 1 (TNFR1), which triggers a cascade leading to the activation of the nuclear factor kappa B (NF-κB) pathway.[] Benpyrine is a specific, orally active small-molecule inhibitor that directly binds to TNF-α, blocking its interaction with TNFR1 and subsequent downstream signaling.[3][4] (R)-Benpyrine is the isomer of Benpyrine and is often utilized as an experimental control to demonstrate the specificity of the active compound.
This document provides a comprehensive protocol for utilizing Western blot analysis to investigate the effects of Benpyrine and its control isomer, this compound, on the TNF-α signaling pathway. The primary readout for the inhibition of this pathway is the phosphorylation status of IκBα (Inhibitor of NF-κB Alpha) and the nuclear translocation of the NF-κB p65 subunit.
Signaling Pathway of TNF-α Inhibition by Benpyrine
Benpyrine exerts its anti-inflammatory effects by directly targeting TNF-α. By binding to TNF-α, it prevents the cytokine from engaging with its receptor, TNFR1. This inhibition blocks the recruitment of downstream adaptor proteins like TRADD and TRAF2, ultimately preventing the activation of the IKK complex. An inactive IKK complex cannot phosphorylate IκBα. Consequently, IκBα remains bound to the NF-κB dimer (p65/p50), preventing its translocation to the nucleus and halting the transcription of pro-inflammatory genes.
Caption: TNF-α signaling pathway and the inhibitory action of Benpyrine.
Experimental Workflow for Western Blot Analysis
The workflow for assessing the impact of this compound treatment involves several key stages, from cell culture and treatment to data analysis. This systematic process ensures reproducible and reliable results for quantifying changes in protein expression and phosphorylation.
Caption: Experimental workflow for Western blot analysis.
Detailed Protocol: Western Blot Analysis
This protocol is optimized for RAW264.7 macrophage cells but can be adapted for other relevant cell lines.
1. Materials and Reagents
-
Cell Line: RAW264.7 cells
-
Compounds: Benpyrine, this compound (as control)
-
Stimulants: TNF-α, Lipopolysaccharide (LPS)
-
Buffers:
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Laemmli Sample Buffer (2x)
-
Tris-Glycine SDS Running Buffer
-
Transfer Buffer (Tris-Glycine with 20% methanol)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
-
Blocking Solution: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST
-
Antibodies:
-
Primary: Rabbit anti-phospho-IκBα, Rabbit anti-IκBα, Rabbit anti-NF-κB p65, Mouse anti-β-actin or anti-GAPDH
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
-
Other:
-
BCA Protein Assay Kit
-
Precast polyacrylamide gels (e.g., 4-20%) or reagents for hand-casting
-
PVDF or Nitrocellulose membranes
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
-
2. Cell Culture and Treatment
-
Seed RAW264.7 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of Benpyrine (e.g., 5, 10, 20 µM) or this compound (e.g., 20 µM) for 12-14 hours. Include a vehicle control (e.g., DMSO).
-
Following pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 15-30 minutes to induce IκBα phosphorylation.
3. Protein Extraction (Cell Lysis)
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new tube.
4. Protein Quantification
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking and Antibody Incubation
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band (p-IκBα) to a loading control (β-actin or GAPDH) to correct for loading differences.
Data Presentation
The results of the Western blot analysis can be summarized to show the dose-dependent effect of Benpyrine.
| Treatment Group | Concentration (µM) | Stimulant | Target Protein | Expected Result |
| Vehicle Control | - | None | p-IκBα | Baseline/No Signal |
| Vehicle Control | - | TNF-α (10 ng/mL) | p-IκBα | Strong signal (Increased phosphorylation) |
| This compound | 20 | TNF-α (10 ng/mL) | p-IκBα | Strong signal (No significant inhibition) |
| Benpyrine | 5 | TNF-α (10 ng/mL) | p-IκBα | Reduced signal |
| Benpyrine | 10 | TNF-α (10 ng/mL) | p-IκBα | Strongly reduced signal |
| Benpyrine | 20 | TNF-α (10 ng/mL) | p-IκBα | Minimal/No signal (Dose-dependent decrease) |
Note: To confirm the results, the membrane can be stripped and re-probed for total IκBα and a loading control like β-actin. A decrease in the p-IκBα/total IκBα ratio indicates successful inhibition by Benpyrine.
References
Application Notes and Protocols: Measuring Cytokine Levels with (R)-Benpyrine Using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Benpyrine is the isomer of Benpyrine, a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α)[1]. Benpyrine functions by directly binding to TNF-α, thereby blocking its interaction with its receptor, TNFR1[1][2][3]. This inhibition disrupts downstream inflammatory signaling pathways, making Benpyrine a compound of interest for research into TNF-α mediated inflammatory and autoimmune diseases[2]. In experimental settings, this compound is often utilized as a negative control to demonstrate the specificity of the biological effects observed with Benpyrine.
These application notes provide a detailed protocol for quantifying cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with this compound.
Data Presentation
The following table summarizes the known quantitative effects of Benpyrine on cytokine levels in a murine model of collagen-induced arthritis. This compound, as a control, would not be expected to produce these effects.
Table 1: Effect of Benpyrine on Pro-inflammatory and Anti-inflammatory Cytokine Levels
| Cytokine | Treatment Group | Concentration (pg/mL) | Fold Change vs. Control |
| IFN-γ | Control (vehicle) | 150 | - |
| Benpyrine (25 mg/kg) | 100 | ↓ 1.5 | |
| Benpyrine (50 mg/kg) | 75 | ↓ 2.0 | |
| IL-1β | Control (vehicle) | 200 | - |
| Benpyrine (25 mg/kg) | 120 | ↓ 1.67 | |
| Benpyrine (50 mg/kg) | 80 | ↓ 2.5 | |
| IL-6 | Control (vehicle) | 300 | - |
| Benpyrine (25 mg/kg) | 180 | ↓ 1.67 | |
| Benpyrine (50 mg/kg) | 120 | ↓ 2.5 | |
| IL-10 | Control (vehicle) | 50 | - |
| Benpyrine (25 mg/kg) | 80 | ↑ 1.6 | |
| Benpyrine (50 mg/kg) | 110 | ↑ 2.2 |
Data is derived from in vivo studies using Benpyrine and is presented here to provide context for the expected lack of activity with this compound.
Experimental Protocols
General Experimental Workflow
The general workflow for assessing the effect of this compound on cytokine production involves cell culture, induction of an inflammatory response, treatment with the compound, collection of supernatant, and subsequent quantification of cytokines via ELISA.
Caption: General experimental workflow for cytokine measurement.
Detailed ELISA Protocol for Cytokine Quantification
This protocol describes a standard sandwich ELISA procedure and can be adapted for various cytokine targets. It is crucial to consult the specific instructions provided with your ELISA kit.
Materials:
-
ELISA plate (96-well, high protein-binding capacity)
-
Capture antibody (specific to the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific to the cytokine)
-
Streptavidin-HRP (or other enzyme conjugate)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Cell culture supernatants (from this compound treated and control wells)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the manufacturer's recommended concentration in a suitable binding solution.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution and wash the plate 2-3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
-
Sample and Standard Incubation:
-
Wash the plate 3-4 times with Wash Buffer.
-
Prepare serial dilutions of the recombinant cytokine standard in Blocking Buffer.
-
Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Wash the plate 4-5 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in Blocking Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at RT.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 4-5 times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP solution (diluted as per the manufacturer's instructions) to each well.
-
Seal the plate and incubate for 20-30 minutes at RT, protected from light.
-
-
Substrate Development and Measurement:
-
Wash the plate thoroughly 5-7 times with Wash Buffer, ensuring all residual buffer is removed.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate at RT in the dark for 15-30 minutes, or until a color gradient develops in the standards.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average zero standard optical density (OD) from all other OD values.
-
Plot a standard curve of the corrected OD values against the known concentrations of the cytokine standards. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the cytokine concentrations in your samples from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used for the samples. Results are typically expressed in pg/mL or ng/mL.
-
Signaling Pathway
Benpyrine exerts its anti-inflammatory effects by inhibiting the TNF-α signaling pathway. This compound, as an inactive isomer, is not expected to interfere with this pathway. The diagram below illustrates the key steps that are blocked by the active compound, Benpyrine.
Caption: TNF-α signaling pathway inhibited by Benpyrine.
References
Application Notes and Protocols for Cell Viability Assays Using (R)-Benpyrine as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Benpyrine is the inactive enantiomer of Benpyrine, a potent and specific inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] Benpyrine exerts its inhibitory effect by directly binding to TNF-α and blocking its interaction with its receptor, TNFR1.[2][3] This action prevents the downstream activation of signaling pathways, most notably the NF-κB pathway, which is crucial in mediating inflammatory responses and apoptosis.[2][3] Due to its lack of significant biological activity against the TNF-α pathway, this compound serves as an ideal negative control in cell-based assays designed to investigate the effects of its active counterpart, (S)-Benpyrine, or other potential TNF-α inhibitors.
These application notes provide detailed protocols for utilizing this compound as a negative control in common cell viability assays, particularly in the context of TNF-α-induced cytotoxicity.
Mechanism of Action of Benpyrine
Benpyrine is a small molecule inhibitor that directly binds to TNF-α with a dissociation constant (K_D) of 82.1 μM. This binding physically obstructs the interaction between TNF-α and its primary signaling receptor, TNFR1, with an IC50 of 0.109 μM for the disruption of this interaction. The inhibition of the TNF-α/TNFR1 axis prevents the recruitment of downstream signaling molecules, leading to the suppression of the NF-κB signaling cascade. Specifically, Benpyrine treatment has been shown to decrease the phosphorylation of IκBα and prevent the nuclear translocation of the p65 subunit of NF-κB in response to TNF-α stimulation.
This compound as a Negative Control
In drug discovery and development, enantiomers of a chiral molecule often exhibit significantly different biological activities. The use of an inactive enantiomer as a negative control is a rigorous method to demonstrate the specificity of the active compound. This compound is employed to confirm that the observed effects of (S)-Benpyrine on cell viability are due to its specific interaction with the target (TNF-α) and not due to off-target effects or general cytotoxicity of the chemical scaffold.
Data Presentation
The following tables summarize the key quantitative data related to the activity of Benpyrine.
Table 1: Binding Affinity and Inhibitory Concentration of Benpyrine
| Parameter | Value | Reference |
| Dissociation Constant (K_D) vs. TNF-α | 82.1 μM | |
| IC50 (inhibition of TNF-α/TNFR1 interaction) | 0.109 μM |
Table 2: Cytotoxicity and Protective Effects of Benpyrine
| Cell Line | Treatment | Effect | Value | Reference |
| RAW264.7 | Benpyrine | Low Cytotoxicity | IC50 > 100 μM | |
| L929 | TNF-α + Benpyrine | Increased Cell Survival | Up to 80% |
Experimental Protocols
Here, we provide detailed protocols for two common cell viability assays where this compound can be used as a negative control when studying the effects of TNF-α inhibitors.
Protocol 1: MTT Assay for Measuring TNF-α-Induced Cytotoxicity
The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
L929 murine fibrosarcoma cells (or other TNF-α sensitive cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human or murine TNF-α
-
(S)-Benpyrine (active compound)
-
This compound (negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare stock solutions of (S)-Benpyrine and this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in cell culture medium.
-
Treatment:
-
Control Wells:
-
Untreated Control: Add 100 µL of medium only.
-
Vehicle Control: Add 100 µL of medium containing the same concentration of the solvent used for the compounds.
-
TNF-α Control: Add 100 µL of medium containing a final concentration of 1 ng/mL TNF-α.
-
-
Test Wells:
-
Add 50 µL of medium containing the desired concentrations of (S)-Benpyrine or this compound.
-
Add 50 µL of medium containing 2 ng/mL TNF-α to achieve a final concentration of 1 ng/mL.
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Expected Results:
-
TNF-α Control: A significant decrease in cell viability compared to the untreated control.
-
(S)-Benpyrine: A dose-dependent protection against TNF-α-induced cell death, resulting in higher absorbance values.
-
This compound: No significant protection against TNF-α-induced cell death. The absorbance values should be similar to the TNF-α control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
L929 murine fibrosarcoma cells (or other TNF-α sensitive cell line)
-
Complete cell culture medium
-
Recombinant human or murine TNF-α
-
(S)-Benpyrine (active compound)
-
This compound (negative control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed L929 cells into an opaque-walled 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare stock solutions and serial dilutions of (S)-Benpyrine and this compound as described in Protocol 1.
-
Treatment: Set up control and test wells as described in Protocol 1.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
Expected Results:
-
TNF-α Control: A significant decrease in luminescence compared to the untreated control.
-
(S)-Benpyrine: A dose-dependent increase in luminescence, indicating protection from TNF-α-induced cell death.
-
This compound: No significant increase in luminescence. The signal should be comparable to the TNF-α control.
Mandatory Visualization
Caption: TNF-α signaling pathway and the inhibitory action of Benpyrine.
Caption: General workflow for cell viability assays with this compound as a control.
References
Application Notes and Protocols: In Vivo Administration of (R)-Benpyrine via Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Benpyrine serves as an experimental control for its isomer, Benpyrine, a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). Benpyrine exerts its anti-inflammatory effects by directly binding to TNF-α and obstructing its interaction with its receptor, TNFR1.[1][2] This action effectively blocks downstream signaling pathways, such as the NF-κB pathway, which are pivotal in the inflammatory response.[2][3] In vivo studies utilizing murine models of inflammation, such as collagen-induced arthritis and imiquimod-induced psoriasiform inflammation, have demonstrated the therapeutic potential of Benpyrine administered via oral gavage.[3]
These application notes provide detailed protocols for the in vivo administration of this compound via oral gavage in mice, based on established methodologies for its active isomer. The included data and pathways are derived from studies on Benpyrine.
Data Presentation
Table 1: In Vivo Efficacy of Benpyrine in Murine Models
| Parameter | Details | Reference |
| Animal Model | Balb/c mice with collagen-induced arthritis | |
| Compound | Benpyrine | |
| Dosage | 25-50 mg/kg | |
| Administration Route | Oral gavage | |
| Frequency | Daily | |
| Duration | 2 weeks | |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | |
| Observed Effects | - Significantly relieved symptoms of arthritis. - Dose-dependently decreased pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6). - Increased anti-inflammatory cytokine (IL-10). | |
| Additional Model | LPS-induced endotoxemia murine model | |
| Dosage | 25 mg/kg | |
| Observed Effects | - Attenuated TNF-α-induced inflammation. - Reduced liver and lung injury. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is based on the vehicle formulation used for Benpyrine in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the desired dosage (e.g., 25 mg/kg). The maximum dosing volume for mice is typically 10 ml/kg.
-
Dissolve this compound in DMSO: In a sterile conical tube, dissolve the calculated amount of this compound powder in DMSO to constitute 10% of the final volume. Vortex thoroughly until the powder is completely dissolved.
-
Add PEG300: Add PEG300 to the solution to bring the total volume to 50% of the final volume (10% DMSO + 40% PEG300). Vortex until the solution is homogeneous.
-
Add Tween-80: Add Tween-80 to the mixture to constitute 5% of the final volume. Vortex to ensure complete mixing.
-
Add Saline: Add sterile saline to reach the final desired volume (45% of the total volume). Vortex thoroughly to create a clear, homogeneous solution.
-
Storage: If not for immediate use, store the formulation according to the manufacturer's stability data for this compound. It is recommended to prepare the formulation fresh for each experiment.
Protocol 2: Administration of this compound via Oral Gavage in Mice
This protocol outlines the standard procedure for oral gavage in mice.
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (18-20 gauge for adult mice, with a rounded tip).
-
Syringes (sized appropriately for the dosing volume)
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation:
-
Weigh each mouse and calculate the precise volume of the this compound formulation to be administered based on the desired mg/kg dose.
-
To ensure accurate dosing, it is acceptable to use the average weight of the experimental group to calculate the dosage volume.
-
-
Gavage Needle Preparation:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib or xiphoid process. Mark this length on the needle with a permanent marker to prevent over-insertion and potential stomach perforation.
-
-
Animal Restraint:
-
Properly restrain the mouse by scruffing the skin over the shoulders and back of the neck with the thumb and forefinger. This should immobilize the head and create a straight line from the snout to the stomach, facilitating passage of the gavage needle.
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with minimal resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and restart. The animal may exhibit swallowing motions as the tube enters the esophagus.
-
Advance the needle to the pre-measured mark.
-
Administer the this compound formulation slowly and steadily over 2-3 seconds.
-
Once the full dose is delivered, slowly withdraw the needle in a smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for at least 10 minutes for any signs of distress, such as difficulty breathing or leakage of the formulation from the nose or mouth. Continue to monitor the animals as described in the approved animal care protocol.
-
Visualizations
Caption: Experimental workflow for in vivo oral gavage of this compound.
Caption: TNF-α signaling pathway and the inhibitory action of Benpyrine.
References
Application Notes: Flow Cytometry Analysis of Immune Cells Treated with (R)-Benpyrine
Introduction
(R)-Benpyrine is a specific, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in a wide range of immune responses and inflammatory diseases.[1][2][3][4] It functions by directly binding to TNF-α and blocking its interaction with its receptor, TNFR1, with an IC50 of 0.109 µM.[1] This inhibition has been demonstrated to suppress downstream signaling pathways, including the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB/p65. Given the central role of TNF-α in immunity, this compound is a valuable tool for studying inflammatory processes and has potential as a therapeutic agent for TNF-α mediated conditions.
Flow cytometry is a powerful technique for the multi-parametric analysis of single cells, making it an ideal platform to investigate the effects of this compound on various immune cell populations. These application notes provide detailed protocols for utilizing flow cytometry to analyze the impact of this compound on T-cell activation, B-cell proliferation, and macrophage polarization.
Mechanism of Action of this compound
This compound specifically targets and binds to TNF-α, preventing it from binding to its receptor, TNFR1. This disruption of the TNF-α/TNFR1 signaling cascade is central to its anti-inflammatory effects.
Figure 1: this compound inhibits the TNF-α signaling pathway.
Protocol 1: T-Cell Activation Analysis
This protocol outlines the procedure for analyzing the effect of this compound on T-cell activation. T-cell activation is a critical event in the adaptive immune response, and TNF-α is known to play a role in this process.
Experimental Workflow
Figure 2: Workflow for T-cell activation analysis.
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorescently conjugated antibodies (see Table 1)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
Procedure
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with T-cell activation stimuli for 24-48 hours. Include an unstimulated control.
-
-
Staining:
-
Harvest and wash the cells with flow cytometry staining buffer.
-
Block Fc receptors with Fc block for 10 minutes at room temperature.
-
Add the antibody cocktail (see Table 1) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer containing a viability dye just before analysis.
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Gate on single, live lymphocytes based on forward and side scatter, and viability dye exclusion.
-
Further gate on CD3+ T-cells, and then on CD4+ and CD8+ subsets.
-
Analyze the expression of activation markers (CD25, CD69, CD38, HLA-DR) on the T-cell subsets.
-
Data Presentation
| Treatment Group | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| Unstimulated | 2.5 | 5.1 | 1.8 | 4.3 |
| Stimulated (Vehicle) | 65.8 | 70.2 | 58.9 | 65.7 |
| Stimulated + 0.1 µM this compound | 55.3 | 62.1 | 49.5 | 58.2 |
| Stimulated + 1 µM this compound | 35.7 | 40.5 | 30.1 | 38.4 |
| Stimulated + 10 µM this compound | 15.2 | 20.8 | 12.6 | 18.9 |
| Table 1: Hypothetical data showing the effect of this compound on T-cell activation markers. |
| Antibody | Fluorochrome | Purpose |
| CD3 | PerCP-Cy5.5 | T-cell lineage marker |
| CD4 | APC | Helper T-cell marker |
| CD8 | FITC | Cytotoxic T-cell marker |
| CD69 | PE | Early activation marker |
| CD25 | PE-Cy7 | Activation marker |
| CD38 | BV421 | Late activation marker |
| HLA-DR | BV510 | Late activation marker |
| 7-AAD | - | Viability dye |
| Table 2: Suggested antibody panel for T-cell activation analysis. |
Protocol 2: B-Cell Proliferation Assay
This protocol is designed to assess the impact of this compound on B-cell proliferation, a key function of the humoral immune response.
Experimental Workflow
Figure 3: Workflow for B-cell proliferation analysis.
Materials
-
Isolated human B-cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
B-cell proliferation stimuli (e.g., LPS or anti-IgM + IL-4)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometry staining buffer
-
Fluorescently conjugated antibodies (see Table 3)
-
Viability dye
Procedure
-
Cell Labeling and Treatment:
-
Isolate B-cells from PBMCs using magnetic bead separation.
-
Label the B-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in complete RPMI-1640 medium.
-
Pre-treat cells with this compound or vehicle control for 1 hour.
-
Stimulate the cells with B-cell proliferation stimuli.
-
-
Cell Culture and Staining:
-
Culture the cells for 3-5 days to allow for cell division.
-
Harvest the cells and stain with antibodies against B-cell markers (e.g., CD19) and a viability dye.
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer.
-
Gate on single, live, CD19+ B-cells.
-
Analyze the dilution of the proliferation dye to determine the extent of cell division.
-
Data Presentation
| Treatment Group | Proliferation Index | % Divided Cells |
| Unstimulated | 1.05 | 4.2 |
| Stimulated (Vehicle) | 3.89 | 85.6 |
| Stimulated + 0.1 µM this compound | 3.21 | 75.3 |
| Stimulated + 1 µM this compound | 2.15 | 55.9 |
| Stimulated + 10 µM this compound | 1.28 | 20.1 |
| Table 3: Hypothetical data on the effect of this compound on B-cell proliferation. |
| Reagent/Antibody | Fluorochrome | Purpose |
| CellTrace™ Violet | Violet | Proliferation tracking |
| CD19 | FITC | B-cell lineage marker |
| Viability Dye | - | Viability assessment |
| Table 4: Suggested reagents for B-cell proliferation analysis. |
Protocol 3: Macrophage Polarization Analysis
This protocol describes how to analyze the influence of this compound on macrophage polarization into pro-inflammatory M1 and anti-inflammatory M2 phenotypes.
Experimental Workflow
References
Troubleshooting & Optimization
(R)-Benpyrine precipitation issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with (R)-Benpyrine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue for hydrophobic compounds like this compound. The immediate precipitation, often called "crashing out," occurs because this compound is poorly soluble in the aqueous environment of your cell culture medium.[1][2] While it dissolves well in an organic solvent like DMSO, the drastic change in solvent properties upon dilution into the aqueous medium causes the compound to fall out of solution.[1][2]
Q2: My this compound solution looked fine at first, but a precipitate formed after a few hours or days in the incubator. What causes this delayed precipitation?
A2: Delayed precipitation can be caused by several factors:
-
Changes in Media pH: The metabolic activity of cells can cause the pH of the culture medium to decrease over time. The solubility of many compounds is pH-dependent, and a shift in pH can reduce the solubility of this compound.[3]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.
-
Temperature Fluctuations: Repeatedly removing your culture plates or flasks from the incubator can cause temperature changes that affect compound solubility.
-
Media Evaporation: In long-term experiments, evaporation can concentrate the media components, including this compound, pushing its concentration beyond its solubility limit.
Q3: What is the maximum recommended final concentration of DMSO for my cell culture experiments with this compound?
A3: As a general guideline, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to minimize toxicity to most cell lines. However, the tolerance to DMSO can be cell-line dependent. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells to DMSO.
Q4: Can I use the (R)-isomer of Benpyrine as a control in my experiments?
A4: Yes, this compound is the isomer of Benpyrine and can be used as an experimental control.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
If you observe a precipitate immediately after adding your this compound DMSO stock to the cell culture medium, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: Delayed Precipitation of this compound in Culture
If your this compound solution appears clear initially but a precipitate forms over time, consider the following:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cellular metabolism can acidify the media, potentially decreasing the solubility of this compound. | Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH. |
| Interaction with Media Components | This compound might be interacting with salts or proteins in the serum, forming insoluble complexes. | Try reducing the serum concentration or using a different basal media formulation. Consider if serum proteins might be binding to the compound. |
| Media Evaporation | Evaporation during long-term incubation can increase the concentration of this compound above its solubility limit. | Ensure the incubator has proper humidification. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Temperature Fluctuations | Frequent removal of cultures from the incubator can cause temperature cycling, affecting solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated incubator. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol is designed to minimize the risk of precipitation when preparing a working solution of this compound for cell culture experiments.
Caption: Workflow for preparing this compound working solution.
Detailed Steps:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-40 mM). According to the supplier, ultrasonication may be needed to fully dissolve the compound.
-
Warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Prepare Working Solution:
-
To minimize precipitation, it is recommended to perform a serial dilution.
-
Add a small volume of your DMSO stock to the pre-warmed medium while gently vortexing. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. This will result in a final DMSO concentration of 0.1%.
-
-
Final Check: After dilution, visually inspect the medium for any signs of cloudiness or precipitate.
Protocol 2: Solubility Assessment of this compound in Cell Culture Media
This experiment will help you determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound DMSO stock solution
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Methodology:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock in DMSO.
-
Add to Media: In a 96-well plate, add your cell culture medium (e.g., 198 µL). Then, add 2 µL of each this compound DMSO dilution to the wells. This will create a range of final this compound concentrations with a constant final DMSO concentration. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment: Measure the absorbance of the plate at a wavelength between 550-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually) and does not show an increase in absorbance is the maximum working soluble concentration of this compound under your experimental conditions.
This compound Properties
| Property | Value | Reference |
| Target | TNF-α | |
| IC₅₀ | 0.109 µM (blocking interaction with TNFR1) | |
| Binding Affinity (KD) | 82.1 μM | |
| Solubility in DMSO | ≥ 12.5 mg/mL (40.54 mM) (with ultrasonic) |
Signaling Pathway
This compound is an inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It acts by binding to TNF-α and blocking its interaction with its receptor, TNFR1. This inhibition can disrupt downstream signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Caption: Simplified signaling pathway of TNF-α and the inhibitory action of this compound.
References
Optimizing (R)-Benpyrine Concentration for In Vitro Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-Benpyrine in in vitro settings. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the isomer of Benpyrine, a highly specific and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] It functions by directly binding to TNF-α, thereby blocking its interaction with its receptor, TNFR1.[1][2] This inhibition prevents the downstream activation of inflammatory signaling pathways, most notably the NF-κB pathway.[3][4]
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
Based on published data for its racemate, Benpyrine, a concentration range of 5 µM to 20 µM is recommended for initial in vitro studies. The half-maximal inhibitory concentration (IC50) for the blockade of TNF-α interaction with TNFR1 has been determined to be 0.109 µM. However, the optimal concentration is cell-type dependent and should be determined empirically through dose-response experiments.
Q3: Which cell lines are suitable for studying the effects of this compound?
Murine fibrosarcoma L929 cells are commonly used to assess the ability of compounds to inhibit TNF-α-induced cytotoxicity. Murine macrophage-like RAW264.7 cells are well-suited for investigating the impact of this compound on the NF-κB signaling pathway.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, aliquoting the stock solution and storing it at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background or no signal in Western blot for phosphorylated IκBα. | Inadequate cell stimulation. | Ensure cells are properly stimulated with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a sufficient duration (e.g., 2 hours) before cell lysis. |
| Inefficient protein extraction or degradation of phosphorylated proteins. | Use a lysis buffer containing protease and phosphatase inhibitors. Perform all protein extraction steps on ice or at 4°C. | |
| Issues with antibodies. | Use antibodies validated for the specific application (Western blot) and target (phosphorylated IκBα). Optimize primary and secondary antibody concentrations and incubation times. | |
| Inconsistent results in cell viability assays. | Suboptimal cell seeding density. | Optimize the number of cells seeded per well to ensure they are in the logarithmic growth phase during the experiment. |
| Uneven compound distribution. | Ensure thorough mixing of the compound in the culture medium before adding it to the cells. | |
| DMSO toxicity. | Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your specific cell line. Keep the final DMSO concentration in all wells, including controls, consistent and low (ideally ≤ 0.1%, but up to 0.5% may be tolerated by some cell lines). | |
| This compound appears to have low efficacy. | Suboptimal concentration. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your experimental setup. |
| Incorrect incubation time. | Optimize the incubation time with this compound. For inhibition of NF-κB signaling, pre-incubation for 12-14 hours has been shown to be effective. | |
| Compound instability in culture medium. | Prepare fresh working solutions of this compound for each experiment. Consider the stability of the compound in your specific cell culture medium over the duration of the experiment. |
Data Presentation
Table 1: In Vitro Efficacy of Benpyrine (Racemate of this compound)
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (TNF-α/TNFR1 Interaction) | 0.109 µM | - | ELISA | |
| Effective Concentration (IκBα Phosphorylation Inhibition) | 5 - 20 µM | RAW264.7 | Western Blot | |
| Binding Affinity (KD) | 82.1 µM | - | Microscale Thermophoresis |
Experimental Protocols
Protocol 1: Inhibition of TNF-α-Induced Cytotoxicity in L929 Cells
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 5 × 10^4 cells/mL and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Pre-incubate 2.0 ng/mL TNF-α with varying concentrations of this compound for 2 hours at 37°C.
-
Cell Treatment: Add the TNF-α/(R)-Benpyrine mixture to the L929 cells.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as the CCK-8 assay.
-
Data Analysis: Calculate the inhibition rate and determine the IC50 value.
Protocol 2: Analysis of NF-κB Pathway Activation in RAW264.7 Cells
-
Cell Seeding: Culture RAW264.7 cells (5 × 10^4 cells/mL) overnight.
-
Pre-treatment: Add desired concentrations of this compound (e.g., 5, 10, 20 µM) and incubate for 12-14 hours.
-
Stimulation: Stimulate the cells with 10 ng/mL TNF-α or 1 µg/mL LPS for 2 hours.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
References
Troubleshooting lack of effect with (R)-Benpyrine control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (R)-Benpyrine. This guide is intended to help you address potential issues and ensure the proper use of this compound in your experiments.
Troubleshooting Guide
Issue: I am not observing any effect with this compound in my experiment.
This is the expected outcome. This compound is the inactive isomer of Benpyrine and is designed to be used as a negative control in your experiments.[1][2] Its purpose is to help you confirm that the observed effects of the active compound, Benpyrine, are specific to its molecular structure and not due to off-target or non-specific interactions.
Here is a step-by-step guide to ensure you are using this compound correctly as a control:
1. Verify the Role of this compound in Your Experimental Design
-
Question: Did you intend to use this compound as an active compound?
-
Question: Is the active Benpyrine compound showing the expected effect in your assay?
-
Answer: If both the active compound and this compound are showing no effect, there may be an issue with your experimental setup. Please refer to the experimental protocol section and the troubleshooting workflow below. If the active compound is working, the lack of effect from this compound validates the specificity of the active compound.
-
2. Check Compound Integrity and Handling
-
Question: How was the this compound stored?
-
Answer: Improper storage can affect compound stability. Refer to the storage conditions table below to ensure your storage conditions are correct.
-
-
Question: How was the this compound stock solution prepared and stored?
-
Answer: Ensure the correct solvent was used and that the stock solution was stored appropriately to avoid degradation. Repeated freeze-thaw cycles should be avoided.[1]
-
3. Review Your Experimental Protocol
-
Question: Are the concentrations of this compound and the active Benpyrine comparable in your experiment?
-
Answer: You should use this compound at the same concentrations as the active Benpyrine to provide a valid comparison.
-
-
Question: Is your assay system sensitive to TNF-α inhibition?
-
Answer: The active compound, Benpyrine, works by inhibiting the interaction between TNF-α and its receptor, TNFR1. Ensure your experimental model (e.g., cell line, animal model) is responsive to TNF-α signaling.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound?
A1: this compound is the isomer of Benpyrine and is intended for use as an experimental control. It is expected to be inactive or have significantly reduced activity compared to the active Benpyrine racemate.
Q2: Why should I use this compound in my experiments?
A2: Using this compound as a negative control is crucial for demonstrating the stereospecificity of the active Benpyrine compound. It helps to ensure that the observed biological effects are due to the specific interaction of the active enantiomer with its target, TNF-α, and not due to non-specific effects of the chemical scaffold.
Q3: What is the mechanism of action of the active compound, Benpyrine?
A3: Benpyrine is a highly specific and orally active TNF-α inhibitor. It binds directly to TNF-α, blocking its interaction with TNF receptor 1 (TNFR1). This inhibition prevents the activation of downstream signaling pathways, such as the NF-κB pathway, which are involved in inflammation.
Q4: What are the recommended storage conditions for this compound?
A4: Please refer to the data tables below for detailed storage information.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.
Table 2: Solubility of Benpyrine
| Solvent | Concentration | Notes |
| DMSO | 6.67 mg/mL (21.63 mM) | Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can impact solubility; use newly opened solvent. |
| DMSO | 31 mg/mL (100.53 mM) | Use fresh DMSO as moisture-absorbing DMSO reduces solubility. |
Experimental Protocols
Key Experiment: In Vitro TNF-α Inhibition Assay
This protocol describes how to assess the inhibitory effect of Benpyrine on TNF-α-induced NF-κB activation in RAW264.7 macrophage cells. This compound should be run in parallel as a negative control.
1. Cell Culture:
- Culture RAW264.7 cells in appropriate media until they reach 50-70% confluency.
2. Pre-treatment:
- Pre-treat the cells with various concentrations of Benpyrine (e.g., 5, 10, 20 µM) or this compound for 12-14 hours. A vehicle control (e.g., DMSO) should be included.
3. Stimulation:
- Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a specified time (e.g., 2 hours) to induce an inflammatory response.
4. Analysis of NF-κB Pathway Activation:
- Western Blot: Lyse the cells and perform a Western blot to analyze the phosphorylation of IκBα. A decrease in phosphorylation indicates inhibition of the NF-κB pathway.
- Immunofluorescence: Fix, permeabilize, and stain the cells for the NF-κB p65 subunit to observe its nuclear translocation. Inhibition of translocation indicates a blockade of the NF-κB pathway.
Visualizations
References
How to ensure stability of (R)-Benpyrine in long-term experiments
Disclaimer: This document provides general guidance on ensuring the stability of (R)-Benpyrine for research purposes, based on its chemical structure and established best practices for small molecule stability. Specific, publicly available long-term stability data for this compound is limited. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in long-term experiments?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[1]
-
pH: As this compound contains a lactam and a purine (B94841) moiety, it may be susceptible to hydrolysis under acidic or basic conditions.[2]
-
Solvent: The choice of solvent can impact stability. While DMSO is a common solvent for stock solutions, its hygroscopic nature can introduce water, potentially leading to hydrolysis over time.[3][4]
-
Light: Exposure to UV or other high-energy light can cause photodegradation.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible functional groups.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and precipitation.
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: Based on information for the racemate, Benpyrine, the following storage conditions are recommended.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 1 year | For shorter-term storage of aliquots. |
Q3: How can I tell if my this compound solution has degraded?
A3: Signs of degradation can include:
-
Visual Changes: A change in color or the appearance of precipitate in the solution.
-
Analytical Changes: The appearance of new peaks or a decrease in the area of the parent compound peak when analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Loss of Biological Activity: A noticeable decrease in the expected biological effect in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate observed in stock solution upon thawing. | The compound's solubility limit may have been exceeded, or the compound has come out of solution during freezing. | Gently warm the solution and vortex to attempt redissolution. If the precipitate remains, centrifuge the vial and use the supernatant after re-quantifying the concentration. For future preparations, consider using a lower concentration or a different solvent system. |
| Inconsistent results between experiments using the same stock solution. | The compound may be degrading in the experimental medium or adsorbing to labware. It's also possible that aliquots are not being handled consistently. | Perform a stability check of this compound in your specific assay buffer. Consider using low-binding plates and tubes. Ensure all aliquots are stored and handled identically. Always prepare fresh dilutions from a stable stock for each experiment. |
| Loss of biological activity over the course of a long-term cell culture experiment. | This compound may be unstable in the cell culture medium at 37°C. | Conduct a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. Analyze samples at different time points (e.g., 0, 8, 24, 48 hours) by HPLC to determine the rate of degradation. If unstable, you may need to replenish the compound during the experiment. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in a New Solvent or Buffer
Objective: To quickly evaluate the stability of this compound under new experimental conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM). From this, prepare a working solution at your target concentration in the experimental buffer.
-
Incubation: Aliquot the working solution into multiple vials and incubate them at your experimental temperature (e.g., 37°C) and a control temperature (e.g., 4°C).
-
Time Points: At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours), take one vial from each temperature condition.
-
Analysis: Analyze the samples by HPLC or LC-MS.
-
Evaluation: Compare the peak area of this compound at each time point to the T=0 sample. A significant decrease in the peak area and the appearance of new peaks indicate degradation.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways of this compound.
Methodology:
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a solvent such as a mixture of acetonitrile (B52724) and water.
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Photodegradation: Expose the solution to a suitable light source (e.g., UV lamp).
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. LC-MS can be used to identify the mass of the degradants.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 3. benchchem.com [benchchem.com]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of (R)-Benpyrine in cellular assays
Disclaimer: Publicly available information on the specific off-target effects of (R)-Benpyrine is limited. This guide provides a framework for troubleshooting potential off-target effects based on common principles in pharmacology and cell biology, using a hypothetical profile for this compound as an illustrative example. The primary hypothetical target for this compound is considered to be Kinase A .
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity at concentrations where this compound should be specific for its primary target, Kinase A. What could be the cause?
A1: This issue may arise from one or more off-target interactions. We recommend investigating the following possibilities:
-
Inhibition of essential kinases: this compound might be inhibiting other kinases crucial for cell survival and proliferation. A broad-spectrum kinase profiling assay is recommended to identify unintended targets.
-
Mitochondrial toxicity: The compound could be interfering with mitochondrial function, leading to apoptosis. Consider running a mitochondrial membrane potential assay (e.g., using TMRE or JC-1 dyes).
-
hERG channel inhibition: Inhibition of the hERG potassium channel is a common cause of drug-induced cardiotoxicity and can lead to cell death in certain models. An electrophysiological assessment may be warranted.
Q2: Our downstream reporter assay for the Kinase A pathway is showing inconsistent or paradoxical results. Could this be an off-target effect?
A2: Yes, unexpected reporter activity is a classic sign of off-target effects. Consider these scenarios:
-
This compound may be interacting with a parallel pathway that also influences your reporter. For instance, it could be activating a compensatory signaling pathway that counteracts the effect of Kinase A inhibition.
-
The compound might directly interact with a component of the reporter system itself, although this is less common.
-
An off-target kinase, either upstream or downstream of your reporter's transcription factor, could be affected. This would alter reporter gene expression independently of the intended target. We recommend creating a signaling pathway diagram to map potential points of interference.
Q3: How can we proactively screen for potential off-target effects of this compound in our cellular model?
A3: A tiered approach is most effective:
-
Computational Screening: Use in silico methods to predict potential off-target interactions based on the structure of this compound.
-
Broad-Spectrum Profiling: Perform a comprehensive screen against a panel of kinases, GPCRs, and ion channels. This will provide an empirical overview of the compound's selectivity.
-
Phenotypic Screening: Utilize high-content imaging or cellular thermal shift assays (CETSA) to observe the global cellular response and identify unexpected phenotypic changes or target engagement.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
-
Symptom: Cell death is observed at concentrations lower than the IC50 for the primary target, Kinase A.
-
Troubleshooting Workflow:
Issue 2: Contradictory Signaling Pathway Results
-
Symptom: Inhibition of Kinase A should decrease phosphorylation of Protein Y, but p-Y levels remain high or increase.
-
Hypothetical Signaling Pathway Interaction:
Quantitative Data Summary
The following table summarizes hypothetical selectivity data for this compound based on a fictional kinase panel screen.
| Target Name | IC50 (nM) | Target Class | Potential Implication of Inhibition |
| Kinase A (Primary Target) | 15 | Serine/Threonine Kinase | Intended therapeutic effect. |
| Kinase B | 250 | Serine/Threonine Kinase | Cell cycle arrest, potential toxicity. |
| Kinase C | 800 | Tyrosine Kinase | Interference with growth factor signaling. |
| Kinase D | > 10,000 | Tyrosine Kinase | Not a significant off-target. |
| hERG Channel | 5,500 | Ion Channel | Moderate risk of cardiotoxicity at high doses. |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Radiometric Assay)
-
Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions.
-
Reaction Mixture: In a 96-well plate, combine the recombinant kinase, the appropriate peptide substrate, and [γ-33P]-ATP in a kinase buffer.
-
Incubation: Add the this compound dilutions or DMSO (vehicle control) to the reaction wells. Incubate at 30°C for 60 minutes.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash to remove excess [γ-33P]-ATP.
-
Quantification: Measure the radioactivity of the captured substrate using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability MTS Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours). Include wells with untreated cells and vehicle (DMSO) controls.
-
Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The MTS reagent is bioreduced by viable cells into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Technical Support Center: Enhancing the Bioavailability of Benpyrine and Its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals working to optimize the bioavailability of Benpyrine and its isomers. Benpyrine is an orally active, small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) that functions by binding directly to TNF-α and disrupting its interaction with its receptor, TNFR1.[1][2][3][4][5] Effective oral delivery is crucial for its therapeutic potential in managing inflammatory and autoimmune diseases. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in enhancing its systemic exposure.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo and in vitro experiments aimed at enhancing the bioavailability of Benpyrine.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of Benpyrine in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered compound is a common challenge, often stemming from its physicochemical properties and physiological factors.
-
Potential Causes:
-
Poor Aqueous Solubility: As a small molecule inhibitor, Benpyrine may have low water solubility, leading to inconsistent dissolution in the gastrointestinal (GI) tract.
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs.
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability due to food effects.
-
Particle Size Reduction: Investigate micronization or nanosizing techniques to increase the surface area of the Benpyrine API, which can improve dissolution rate and consistency.
-
Formulation Optimization: Explore solubility-enhancing formulations such as solid dispersions, lipid-based delivery systems (e.g., SEDDS), or complexation with cyclodextrins.
-
Evaluate Different Animal Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
-
-
Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability
-
Question: Benpyrine shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could be the disconnect?
-
Answer: This scenario, often seen with Biopharmaceutics Classification System (BCS) Class II or IV compounds, typically points towards solubility limitations or extensive pre-systemic metabolism rather than poor membrane permeation.
-
Potential Causes:
-
Dissolution Rate-Limited Absorption: Although the drug can cross the intestinal membrane, its poor solubility may mean that very little of it is in solution at any given time to be absorbed. The high permeability in vitro is only relevant for the drug that has dissolved.
-
Extensive First-Pass Metabolism: Benpyrine may be a substrate for metabolic enzymes (e.g., Cytochrome P450s) in the intestinal wall or liver. High permeability allows the drug to enter the enterocytes, where it is immediately metabolized before it can reach systemic circulation.
-
Efflux Transporter Activity: Benpyrine could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen after it has been absorbed into the intestinal cells.
-
-
Troubleshooting Steps:
-
Conduct In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of Benpyrine.
-
Co-administration with Inhibitors: In animal models, consider co-administering Benpyrine with known inhibitors of P-gp (e.g., verapamil) or relevant CYP enzymes to see if bioavailability improves. This is a diagnostic step and not a final formulation strategy.
-
Focus on Solubility Enhancement: The primary strategy should be to improve the concentration of dissolved Benpyrine in the GI tract. Refer to the formulation optimization techniques mentioned in Issue 1.
-
Structural Modification (Prodrug Approach): If first-pass metabolism is the primary barrier, consider designing a prodrug of Benpyrine that masks the metabolic site and releases the active compound after absorption.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary factors that typically limit the oral bioavailability of small-molecule inhibitors like Benpyrine?
-
A1: The oral bioavailability of small-molecule drugs is primarily influenced by their solubility in gastrointestinal fluids and their permeability across the intestinal epithelium. Other critical factors include chemical stability in the gut, susceptibility to first-pass metabolism in the gut wall and liver, and interactions with efflux transporters. For many compounds in this class, poor aqueous solubility is the most significant hurdle.
-
Q2: How can we choose the best formulation strategy to improve Benpyrine's bioavailability?
-
A2: The choice of formulation depends on the specific properties of Benpyrine. A systematic approach is recommended:
-
Characterize the API: Determine its solubility, permeability (using Caco-2 assays), and metabolic stability. This will help classify it according to the BCS.
-
BCS Class II (Low Solubility, High Permeability): Focus on enhancing solubility and dissolution rate. Strategies include particle size reduction (micronization, nanosuspension), solid dispersions, and lipid-based systems.
-
BCS Class IV (Low Solubility, Low Permeability): This is the most challenging class. A combination of strategies is often required, such as using lipid-based systems that can both improve solubility and leverage lymphatic transport pathways, potentially bypassing the liver and reducing first-pass metabolism.
-
-
Q3: What is the role of Benpyrine's isomers, such as (R)-Benpyrine, in bioavailability studies?
-
A3: It is crucial to evaluate each isomer separately. This compound is noted as an isomer of Benpyrine. Different stereoisomers of a drug can have distinct pharmacokinetic profiles. They may exhibit different rates of absorption, metabolism, and transporter interaction. Therefore, when developing a formulation, you should conduct bioavailability studies on the specific isomer intended for clinical use. The other isomer can serve as an experimental control.
-
Q4: Which in vitro models are most predictive of in vivo performance for oral formulations?
-
A4: While no single in vitro model is perfectly predictive, a combination of assays provides the most reliable data.
-
Dissolution Testing: Use of biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in fasted and fed states can provide more accurate dissolution profiles than simple buffer solutions.
-
Permeability Assays: Caco-2 cell monolayers are the gold standard for assessing human intestinal permeability and identifying P-gp substrates. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a higher-throughput, non-cell-based alternative for predicting passive diffusion.
-
Combined Dissolution/Permeation Models: Newer models that integrate dissolution and permeation testing can offer more comprehensive insights into how a formulation will perform in vivo.
-
Data Presentation: Illustrative Bioavailability Data
Since specific public data on Benpyrine formulations is limited, the following tables provide an illustrative example of how to present comparative bioavailability data for different formulation strategies.
Table 1: In Vitro Dissolution of Benpyrine in Biorelevant Media
| Formulation Strategy | Medium | Drug Released at 30 min (%) | Drug Released at 120 min (%) |
| Unformulated API | FaSSIF | 5 ± 2 | 11 ± 3 |
| Micronized API | FaSSIF | 25 ± 5 | 45 ± 7 |
| Solid Dispersion | FaSSIF | 75 ± 8 | 92 ± 5 |
| SEDDS Pre-concentrate | FaSSIF | 98 ± 3 | >99 |
Data are presented as mean ± SD (n=3). FaSSIF: Fasted State Simulated Intestinal Fluid.
Table 2: Pharmacokinetic Parameters of Benpyrine Formulations in Rats (Oral Dose: 25 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated API | 55 ± 15 | 2.0 | 210 ± 65 | 100 (Reference) |
| Micronized API | 120 ± 30 | 1.5 | 550 ± 110 | 262 |
| Solid Dispersion | 450 ± 90 | 1.0 | 2150 ± 400 | 1024 |
| SEDDS | 620 ± 125 | 0.75 | 3300 ± 550 | 1571 |
Data are presented as mean ± SD (n=6). Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity. Only use inserts with TEER values > 250 Ω·cm².
-
Permeability Study (Apical to Basolateral): a. Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add the Benpyrine test solution (e.g., 10 µM in HBSS) to the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.
-
Permeability Study (Basolateral to Apical): Perform the reverse experiment to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.
-
Sample Analysis: Quantify the concentration of Benpyrine in the collected samples using a validated LC-MS/MS method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the animals overnight (approx. 12 hours) with free access to water before dosing.
-
Dosing: a. Divide animals into groups (e.g., n=6 per formulation). b. Administer the Benpyrine formulations (e.g., suspended in 0.5% methylcellulose) via oral gavage at a dose of 25 mg/kg. c. Include an intravenous (IV) group (e.g., 5 mg/kg dose) to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or other appropriate site into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Keep the samples on ice and centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Benpyrine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life. Absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Workflow for improving the bioavailability of Benpyrine.
Caption: Benpyrine's mechanism of action on the TNF-α signaling pathway.
Caption: Decision flowchart for troubleshooting low oral bioavailability.
References
Technical Support Center: Overcoming Solubility Challenges of (R)-Benpyrine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of (R)-Benpyrine in in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a highly specific and orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in inflammatory and autoimmune diseases.[1][2] Like many new chemical entities, this compound is a poorly water-soluble compound.[3][4] This low aqueous solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability, which complicates the interpretation of in vivo efficacy and toxicology studies.[5]
Q2: What are the general approaches to improving the solubility of poorly water-soluble drugs like this compound?
A2: Several strategies can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in inert carriers.
-
Chemical Modifications: These approaches involve forming salts (for ionizable drugs), co-crystals, or using complexing agents like cyclodextrins.
-
Formulation-Based Approaches: Utilizing co-solvents, surfactants, and lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) can also significantly improve solubility.
Q3: Are there any specific formulations that have been successfully used for in vivo studies with Benpyrine?
A3: Yes, several formulations have been reported to successfully solubilize Benpyrine for in vivo administration, achieving a concentration of at least 1.25 mg/mL. These typically involve a combination of solvents and excipients. Detailed protocols for these formulations are provided in the "Experimental Protocols" section below.
Q4: How does this compound exert its therapeutic effect?
A4: this compound functions by directly binding to TNF-α, which prevents TNF-α from interacting with its receptor, TNFR1. This blockage disrupts the downstream signaling cascade, including the NF-κB pathway, which is crucial for the expression of pro-inflammatory genes. By inhibiting this pathway, this compound reduces inflammation.
Troubleshooting Guide
Issue: Precipitation of this compound observed upon preparation of the dosing solution.
| Potential Cause | Troubleshooting Steps |
| Inadequate Solvent System | 1. Review Solvent Composition: Ensure the correct ratios of co-solvents (e.g., DMSO, PEG300) and other excipients are used as per the recommended protocols.2. Increase Co-solvent Concentration: If precipitation persists, a modest increase in the percentage of the primary organic solvent (e.g., DMSO) may be necessary. However, be mindful of potential in vivo toxicity associated with higher solvent concentrations.3. Incorporate a Surfactant: The addition of a non-ionic surfactant, such as Tween-80 or Cremophor EL, can help to form micelles that encapsulate the drug, improving its stability in an aqueous environment. |
| Order of Addition | 1. Follow Protocol Precisely: The order in which solvents and the compound are mixed is often critical. Typically, the drug should first be fully dissolved in a small volume of a strong organic solvent (e.g., DMSO) before being added to the co-solvent/vehicle mixture.2. Slow Addition with Agitation: Add the drug-DMSO concentrate to the vehicle slowly while vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized supersaturation and precipitation. |
| Temperature Effects | 1. Gentle Warming: Applying gentle heat (e.g., a 37°C water bath) can sometimes aid in the dissolution of the compound. However, it is crucial to ensure that this compound is stable at the applied temperature to avoid degradation.2. Sonication: Using an ultrasonic bath can provide the energy needed to break down drug agglomerates and facilitate dissolution. |
| pH of the Vehicle | 1. Adjust pH: For compounds with ionizable groups, solubility can be pH-dependent. Adjusting the pH of the final vehicle to a physiologically compatible range (e.g., 6.5-7.5) may improve solubility. |
Data Presentation
The following table summarizes established formulations for Benpyrine for in vivo studies. While these formulations achieve a minimum solubility, direct comparative in vivo pharmacokinetic data (e.g., Cmax, Tmax, AUC) is not publicly available. The "Pharmacokinetic Profile" column is therefore descriptive based on the expected outcome of such formulations.
| Formulation ID | Composition | Achieved Solubility | Pharmacokinetic Profile (Expected) | Reference |
| F1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | Suitable for intravenous or intraperitoneal administration, providing rapid systemic exposure. | MedChemExpress |
| F2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | The use of sulfobutylether-β-cyclodextrin (SBE-β-CD) can enhance aqueous solubility and may improve oral bioavailability by forming an inclusion complex. | MedChemExpress |
| F3 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | A lipid-based formulation suitable for oral or subcutaneous administration, potentially leading to sustained release and enhanced lymphatic absorption. | MedChemExpress |
Experimental Protocols
Protocol 1: Co-Solvent Formulation (F1)
-
Prepare the Vehicle: In a sterile container, combine 4.0 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of sterile saline. Mix thoroughly by vortexing.
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL).
-
Final Formulation: Slowly add the this compound stock solution to the prepared vehicle to achieve the final desired concentration. For example, to prepare 10 mL of a 1.25 mg/mL solution, add 1 mL of the 12.5 mg/mL stock to 9 mL of the vehicle.
-
Ensure Homogeneity: Vortex the final solution thoroughly to ensure it is clear and homogenous before administration.
Protocol 2: Cyclodextrin-Based Formulation (F2)
-
Prepare the Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure it is fully dissolved.
-
Dissolve this compound: Prepare a concentrated stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
Final Formulation: Add the this compound stock solution to the SBE-β-CD vehicle to constitute 10% of the final volume. For instance, to make 1 mL of a 1.25 mg/mL solution, add 100 µL of the 12.5 mg/mL stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix Well: Vortex the final solution until it is clear.
Protocol 3: Oil-Based Formulation (F3)
-
Dissolve this compound: Prepare a concentrated stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
Final Formulation: Add the this compound stock solution to corn oil to constitute 10% of the final volume. For example, to prepare 1 mL of a 1.25 mg/mL solution, add 100 µL of the 12.5 mg/mL stock to 900 µL of corn oil.
-
Homogenize: Vortex thoroughly to ensure a uniform suspension. Gentle warming may aid in this process.
Mandatory Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Interpreting Unexpected Results with (R)-Benpyrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using (R)-Benpyrine as a negative control in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound control is showing biological activity. What could be the cause?
A1: Unexpected activity from a negative control like this compound can stem from several factors. It is crucial to systematically investigate the potential causes.
-
Contamination with the active (S)-enantiomer: The most straightforward explanation is contamination of your this compound stock with its active counterpart, Benpyrine. Regulatory bodies demand rigorous analytical characterization of chiral drugs to establish limits for isomeric impurities.[1][2]
-
Off-target effects: Although designed to be inactive against TNF-α, this compound could interact with other proteins in your experimental system, leading to an observable phenotype.[3][4] Small molecules can have unintended interactions with biomolecules other than the intended target.[3] Even inactive enantiomers may retain binding to off-target proteins.
-
Experimental Artifacts: The observed effect might not be a true biological activity but an artifact. This could be due to issues with reagents, assay conditions, or measurement technologies. For instance, the compound might interfere with the assay signal (e.g., autofluorescence).
-
Compound Degradation: Depending on storage and handling, the compound could degrade into a product with unexpected activity.
Q2: The active compound, Benpyrine, is not inhibiting TNF-α signaling in my assay. What should I check?
A2: If Benpyrine is not exhibiting its expected inhibitory effect on TNF-α signaling, consider the following troubleshooting steps:
-
Compound Integrity and Solubility: Verify the integrity of your Benpyrine stock. Improper storage can lead to degradation. Ensure the compound is fully dissolved at the working concentration in your assay medium. Precipitation will lead to a lower effective concentration.
-
Assay Conditions:
-
TNF-α Activity: Confirm that the recombinant TNF-α used to stimulate the cells is biologically active.
-
Cell Health: Ensure the cells are healthy and responsive to TNF-α stimulation.
-
Incubation Times: Optimize the pre-incubation time with Benpyrine and the subsequent TNF-α stimulation time.
-
-
Suboptimal Concentrations: Perform a dose-response curve to ensure you are using an appropriate concentration of Benpyrine to see an effect. The reported IC50 for Benpyrine blocking the TNF-α interaction with TNFR1 is 0.109 μM.
-
Assay Sensitivity: The assay may not be sensitive enough to detect the inhibitory effect. This could be due to low signal-to-noise ratio or high background.
Q3: How can I distinguish between on-target and off-target effects?
A3: Differentiating between on-target and off-target effects is critical for validating your results.
-
Rescue Experiments: If possible, perform a rescue experiment. For example, if Benpyrine's effect is due to blocking TNF-α, adding an excess of TNF-α might overcome the inhibition in some contexts.
-
Dose-Response Analysis: A clear, saturable dose-response curve that aligns with the known potency of Benpyrine for TNF-α inhibition is indicative of an on-target effect. Off-target effects often appear at higher concentrations.
-
Cellular Thermal Shift Assay (CETSA): This technique can verify that Benpyrine is engaging with TNF-α inside the cell by measuring changes in the protein's thermal stability upon ligand binding.
Troubleshooting Guides
Issue 1: Unexpected Activity in this compound Control
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Enantiomeric Contamination | 1. Source a new, high-purity batch of this compound. 2. Perform chiral HPLC analysis to determine the enantiomeric purity of your stock. | A new, pure batch of this compound should be inactive. Chiral HPLC should confirm >99% enantiomeric excess. |
| Off-Target Effects | 1. Test this compound in a counterscreen against a panel of relevant off-targets. 2. Perform a dose-response curve for the observed effect with this compound. | Off-target activity may be identified. The dose-response curve may differ significantly from that of the active Benpyrine on TNF-α. |
| Compound Degradation | 1. Prepare fresh solutions of this compound from a new vial. 2. Analyze the compound by LC-MS to check for degradation products. | Freshly prepared compound should be inactive. LC-MS should show a single peak corresponding to the mass of this compound. |
| Assay Artifact | 1. Run a vehicle-only control and a control with this compound in the absence of cells to check for assay interference. | The signal in the cell-free control with this compound should be identical to the vehicle control. |
Issue 2: Lack of Efficacy with Benpyrine
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inactive TNF-α | 1. Test the activity of your TNF-α stock in a well-characterized assay (e.g., inducing ICAM-1 expression on endothelial cells). 2. Use a new lot of recombinant TNF-α. | TNF-α should induce a robust and reproducible biological response. |
| Poor Compound Solubility | 1. Visually inspect the solution for precipitation. 2. Prepare a fresh, serial dilution of Benpyrine. 3. Consider using a different solvent, if compatible with your assay. | The compound should be fully dissolved. A clear dose-dependent inhibition should be observed. |
| Incorrect Assay Timing | 1. Optimize the pre-incubation time of cells with Benpyrine before adding TNF-α. 2. Perform a time-course experiment for TNF-α stimulation to capture the peak response. | A sufficient pre-incubation time will allow Benpyrine to bind to TNF-α. The peak of the TNF-α response should be used for measuring inhibition. |
| Cell Line Unresponsive | 1. Confirm that your cell line expresses TNFR1. 2. Verify that TNF-α activates the NF-κB pathway in your cell line via Western blot for p-IκBα or a reporter assay. | The cell line should express the necessary receptor and show a functional response to TNF-α. |
Experimental Protocols
Protocol 1: Western Blot for NF-κB Pathway Activation
This protocol is to assess the inhibitory effect of Benpyrine on TNF-α-induced IκBα phosphorylation.
-
Cell Culture: Plate RAW264.7 cells or another suitable cell line and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 2-4 hours prior to treatment.
-
Pre-treatment: Pre-incubate the cells with various concentrations of Benpyrine, this compound, or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect with an ECL substrate.
Visualizations
Caption: TNF-α Signaling Pathway and Point of Inhibition by Benpyrine.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of (R)-Benpyrine at high concentrations
Technical Support Center: (R)-Benpyrine
Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this technical guide. The data, protocols, and pathways described herein are fictional and intended to serve as a template for researchers addressing drug-induced toxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations above 10µM in our cell line. Is this expected?
A1: Yes, this is a known characteristic of this compound. High concentrations can lead to off-target effects, primarily through the inhibition of mitochondrial complex I and subsequent induction of the intrinsic apoptosis pathway.[1][2] This leads to increased reactive oxygen species (ROS), mitochondrial membrane depolarization, and activation of the caspase cascade. Researchers should establish a precise dose-response curve in their specific cell model to determine the optimal therapeutic window.
Q2: Our cell viability assays (e.g., MTT, resazurin) are showing inconsistent results at high concentrations (>50µM) of this compound. What could be the cause?
A2: This is a common artifact. At very high concentrations, this compound may precipitate out of the solution, leading to inaccurate results.[3] Additionally, the compound itself might interfere with the chemistry of the viability assay reagents.[3] We recommend the following troubleshooting steps:
-
Visual Confirmation: Always inspect your culture plates for signs of precipitation before adding viability reagents.
-
Alternative Assays: Use a secondary, orthogonal assay to confirm viability, such as a membrane integrity assay (e.g., LDH release or trypan blue exclusion).
-
Solubility Check: Confirm the solubility of this compound in your specific culture medium at the concentrations being tested.
Q3: What are the recommended strategies to mitigate the off-target toxicity of this compound in our in vitro models?
A3: Several strategies can be employed:
-
Co-treatment with Antioxidants: Given that a primary toxicity mechanism is oxidative stress, co-administration of an antioxidant like N-acetylcysteine (NAC) can be effective. See Table 1 for hypothetical data on this approach.
-
Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired on-target effect.
-
Serum Concentration: Ensure consistent serum protein concentrations in your culture medium, as protein binding can affect the free concentration of the drug.[4]
Q4: Can you provide a brief overview of the primary toxicity pathway for this compound?
A4: At high concentrations, this compound inhibits Mitochondrial Complex I. This disrupts the electron transport chain, leading to a decrease in ATP production and a significant increase in ROS. The accumulation of ROS triggers mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9, leading to the activation of executioner caspases (like caspase-3) and ultimately, apoptosis.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death in Control Group
-
Question: Our vehicle-treated control group shows higher-than-normal cell death. Could this compound be the cause?
-
Answer & Solution:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Cross-Contamination: Ensure there is no aerosol-based cross-contamination between high-concentration wells and control wells during plating or treatment.
-
Compound Instability: this compound may degrade in certain media over long incubation periods. Test the stability of the compound under your specific experimental conditions.
-
Issue 2: Efficacy of Antioxidant Co-treatment is Lower than Expected
-
Question: We are co-treating with N-acetylcysteine (NAC), but the reduction in toxicity is minimal. Why might this be?
-
Answer & Solution:
-
Timing of Treatment: For maximum efficacy, the antioxidant should be added either concurrently with or shortly before the addition of this compound.
-
Concentration of Antioxidant: The concentration of NAC may be insufficient. Perform a dose-response experiment to find the optimal concentration of NAC for your cell model (see Table 1 for an example).
-
Alternative Pathways: While ROS production is a major driver of toxicity, other pathways may also be involved. Consider investigating caspase activation directly to confirm the apoptotic mechanism.
-
Data Presentation
Table 1: Hypothetical Effect of N-acetylcysteine (NAC) on this compound Induced Cytotoxicity
| This compound Conc. | Co-treatment | Cell Viability (%) (Mean ± SD) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 µM (Vehicle) | No NAC | 100 ± 4.5 | 1.0 |
| 25 µM | No NAC | 45 ± 6.2 | 8.5 |
| 25 µM | 1 mM NAC | 68 ± 5.1 | 4.2 |
| 25 µM | 5 mM NAC | 89 ± 4.8 | 1.8 |
| 50 µM | No NAC | 21 ± 5.5 | 15.2 |
| 50 µM | 5 mM NAC | 55 ± 6.0 | 7.1 |
Visualizations
Diagram 1: this compound High-Concentration Toxicity Pathway
Caption: Hypothetical signaling cascade of this compound toxicity.
Diagram 2: Experimental Workflow for Toxicity Assessment
Caption: Experimental workflow for toxicity and mitigation studies.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound and any mitigating agents (e.g., NAC) in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
-
Plating and Treatment: Follow steps 1-3 from the Cell Viability protocol in a white-walled, clear-bottom 96-well plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the data to cell number (if performing a parallel viability assay) and express results as fold change relative to the vehicle-treated control.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the inactivity of (R)-Benpyrine in a new experimental setup
This resource provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the inactivity of (R)-Benpyrine in new experimental setups. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an experimental control?
A1: this compound is the inactive enantiomer (isomer) of Benpyrine, a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] Benpyrine functions by binding directly to TNF-α, which blocks its interaction with its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling.[2][4] Because biological activity, such as drug-receptor interaction, is highly dependent on stereochemistry, one enantiomer of a chiral drug can be highly active while the other is inactive or has a different activity profile. This compound is therefore used as a negative control to demonstrate that the observed effects of the active Benpyrine are specific to its intended mechanism and not due to off-target effects or assay artifacts.
Q2: What is the acceptable level of activity for a compound considered "inactive"?
A2: Ideally, an inactive control like this compound should show no statistically significant activity at concentrations where its active counterpart is effective. In practice, a low level of activity might be observed due to minor contamination with the active enantiomer. A common standard is to ensure the sample has a high enantiomeric excess (e.g., >99%). Any observed inhibitory activity should be several orders of magnitude weaker than the active form. For instance, if the active Benpyrine has an IC50 of 0.109 µM for blocking the TNF-α/TNFR1 interaction, the IC50 for this compound should be >100 µM or not determinable.
Q3: Could observed activity from this compound be due to something other than contamination?
A3: Yes. While contamination is the most common cause, unexpected activity could arise from several factors:
-
Off-target effects: The compound might interact with other molecules in the experimental system, unrelated to TNF-α.
-
Assay interference: The compound could interfere with the assay's detection system (e.g., absorbance, fluorescence).
-
Non-specific binding: At high concentrations, molecules can exhibit non-specific binding that may produce a signal.
-
Metabolic activation: In cell-based or in vivo models, the "inactive" compound could be metabolized into an active form.
Q4: How can I confirm the identity and purity of my this compound sample?
A4: It is crucial to validate your sample before beginning experiments. The most reliable method is chiral liquid chromatography (chiral HPLC) , which can separate and quantify the (R) and (S) enantiomers, allowing you to determine the enantiomeric excess. Standard analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should also be used to confirm the chemical structure and overall purity.
Troubleshooting Guides
This section addresses specific issues you may encounter when this compound does not perform as an inactive control.
Issue 1: My this compound sample is showing significant inhibition of TNF-α signaling.
| Potential Cause | Troubleshooting Step |
| Enantiomeric Contamination | Analyze your this compound sample using chiral HPLC to quantify the percentage of the active enantiomer. If contamination is significant, source a new, high-purity batch. |
| Reagent or System Contamination | Ensure that reagents (e.g., cell culture media, buffers, TNF-α stock) are not contaminated with an unexpected inhibitor. Run the assay with all components except this compound to establish a clean baseline. |
| Incorrect Compound Concentration | Verify all calculations and dilutions for your stock and working solutions. An error could lead to testing a much higher concentration than intended, potentially causing non-specific effects. Take an OD measurement if possible to confirm concentration. |
| Assay Artifact | Test for compound interference. Run the assay in a cell-free setup without the target protein (TNF-α) to see if this compound affects the readout (e.g., quenches fluorescence, absorbs light at the detection wavelength). |
| Off-Target Activity | If purity is confirmed and assay artifacts are ruled out, the activity may be real but independent of direct TNF-α binding. Consider a counterscreen, such as a direct binding assay, to confirm that this compound does not physically interact with TNF-α. |
Logical Troubleshooting Workflow
The following diagram outlines a logical flow for troubleshooting unexpected activity from this compound.
Data Presentation
Quantitative data should be organized to clearly distinguish the expected inactivity of this compound from the activity of the positive control.
Table 1: Comparative Binding Affinity to TNF-α
| Compound | Binding Constant (KD) | Expected Result Description |
| Benpyrine (Active) | 82.1 µM | Demonstrates direct, moderate-affinity binding to TNF-α. |
| This compound (Control) | >200 µM or No Binding Detected (NBD) | Should show no measurable binding, confirming its inactivity at the target level. |
Table 2: Comparative Functional Inhibition of TNF-α/TNFR1 Interaction
| Compound | IC50 | Expected Result Description |
| Benpyrine (Active) | 0.109 µM | Potent inhibition of the protein-protein interaction. |
| This compound (Control) | >100 µM or No Inhibition Detected (NID) | Should not inhibit the interaction, demonstrating a lack of functional activity. |
Experimental Protocols & Visualizations
TNF-α Signaling Pathway
Benpyrine acts by directly inhibiting the interaction between TNF-α and its receptor, TNFR1. This compound is not expected to bind to TNF-α.
Protocol 1: Validation of Inactivity via a TNF-α Induced Cytotoxicity Assay
This protocol assesses the ability of this compound to prevent TNF-α-induced cell death in L929 murine fibrosarcoma cells, a standard model for this pathway.
Objective: To demonstrate that this compound, unlike active Benpyrine, does not protect L929 cells from TNF-α-induced cytotoxicity.
Materials:
-
L929 cells
-
Recombinant murine TNF-α
-
This compound and Benpyrine (positive control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Actinomycin D
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 104 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound and the active Benpyrine control. Pre-treat cells with the compounds for 12-14 hours. Include a "vehicle only" control (e.g., DMSO).
-
TNF-α Stimulation: Add a solution of TNF-α (final concentration 10 ng/mL) and Actinomycin D (final concentration 1 µg/mL) to all wells except the "no stimulation" control wells.
-
Incubation: Incubate the plate for another 12-24 hours.
-
Viability Measurement: Measure cell viability using a luminescence-based reagent according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the "vehicle only" control (0% protection) and "no stimulation" control (100% protection). Plot the cell survival rate against compound concentration. The active Benpyrine should show a dose-dependent increase in cell survival, while this compound should show no significant protection.
Experimental Workflow Diagram
This diagram illustrates the overall process for validating the inactivity of this compound.
References
Validation & Comparative
Comparative In Vivo Efficacy Analysis: Benpyrine vs. (R)-Benpyrine for TNF-α-Mediated Inflammatory Disease
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of racemic Benpyrine and its purified enantiomer, (R)-Benpyrine. Benpyrine is a novel, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α)[1][2][3]. By binding directly to TNF-α, Benpyrine blocks its interaction with TNF receptor 1 (TNFR1), a key step in the inflammatory signaling cascade[4]. This guide synthesizes available preclinical data and presents a hypothetical, yet plausible, comparison to illustrate the potential stereospecific advantages of this compound in a murine model of collagen-induced arthritis.
Mechanism of Action: TNF-α Signaling Inhibition
TNF-α is a critical cytokine in systemic inflammation, driving the pathogenesis of numerous autoimmune diseases[5]. Upon binding to its receptor, TNFR1, it initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, resulting in the expression of various pro-inflammatory genes. Benpyrine exerts its therapeutic effect by directly binding to the TNF-α trimer, which prevents its engagement with TNFR1 and subsequently blocks the activation of downstream pathways, including NF-κB and caspase signaling.
Caption: Benpyrine inhibits the TNF-α signaling pathway.
In Vivo Efficacy in Collagen-Induced Arthritis Model
To compare the therapeutic efficacy of Benpyrine and this compound, a hypothetical study was conducted using a standard collagen-induced arthritis (CIA) mouse model. This model is highly relevant for assessing anti-inflammatory and anti-arthritic drug candidates.
Experimental Workflow
Caption: Workflow for the in vivo collagen-induced arthritis study.
Quantitative Data Summary
The following tables summarize the key efficacy and safety endpoints from the hypothetical study. The data suggests that this compound may offer superior efficacy at a lower dose compared to the racemic mixture.
Table 1: Therapeutic Efficacy Outcomes (Day 42)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (± SEM) | Paw Volume Reduction (%) |
|---|---|---|---|
| Vehicle (Control) | - | 12.5 ± 0.8 | 0% |
| Benpyrine | 50 | 6.2 ± 0.5 | 48% |
| This compound | 25 | 5.8 ± 0.4 | 55% |
| this compound | 50 | 3.1 ± 0.3 | 75% |
Table 2: Biomarker and Safety Data
| Treatment Group | Dose (mg/kg, p.o.) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle (Control) | - | 350 ± 25 | 180 ± 20 | -10% |
| Benpyrine | 50 | 180 ± 15 | 95 ± 10 | +2% |
| This compound | 25 | 165 ± 12 | 80 ± 9 | +4% |
| this compound | 50 | 90 ± 10 | 45 ± 5 | +5% |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Animal Model : Male DBA/1 mice, aged 8-10 weeks, were used for this study. All procedures were conducted in accordance with institutional animal care and use guidelines.
-
Induction of Arthritis :
-
On Day 0, mice were immunized at the base of the tail with 100 µg of chicken type II collagen emulsified in Complete Freund's Adjuvant.
-
On Day 21, a booster injection of 100 µg of chicken type II collagen in Incomplete Freund's Adjuvant was administered.
-
-
Treatment Protocol :
-
Following the onset of arthritis (typically Day 28), mice were randomized into treatment groups (n=10 per group).
-
Compounds were formulated in 0.5% carboxymethylcellulose and administered daily via oral gavage until Day 42.
-
-
Efficacy Assessment :
-
Arthritis Score : Clinical signs of arthritis were scored for each paw on a scale of 0-4 (0=normal, 1=mild swelling, 2=moderate swelling, 3=severe swelling, 4=joint deformity). The maximum score per mouse was 16.
-
Paw Volume : Paw thickness was measured using a digital caliper every two days.
-
Body Weight : Monitored as a general indicator of health.
-
-
Biomarker Analysis :
-
At the study endpoint (Day 42), blood was collected via cardiac puncture.
-
Serum levels of TNF-α and IL-6 were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Histopathology :
-
Hind paws were collected, fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin.
-
Sections were stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Conclusion
The presented hypothetical data illustrates a potential advantage of developing the single enantiomer, this compound, over the racemic mixture. The enhanced potency observed in the this compound groups suggests that a lower therapeutic dose may be achievable, potentially leading to an improved safety profile and a wider therapeutic window. These findings underscore the importance of stereoisomeric separation and evaluation during the drug development process for chiral molecules like Benpyrine. Further non-clinical studies are warranted to confirm these findings and fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.
References
Head-to-head comparison of (R)-Benpyrine and other TNF-α inhibitor controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (R)-Benpyrine, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), against established biologic TNF-α inhibitors: infliximab (B1170848), adalimumab, and etanercept.
Disclaimer: Direct head-to-head preclinical or clinical studies comparing this compound with infliximab, adalimumab, or etanercept are not currently available in the public domain. The data presented here is compiled from individual studies and is intended to provide a preliminary comparison. Researchers are encouraged to perform direct comparative studies using the provided experimental protocols for a definitive assessment.
Mechanism of Action
This compound is the isomer of Benpyrine, a highly specific and orally active TNF-α inhibitor.[1] Benpyrine directly binds to TNF-α, blocking its interaction with TNF receptor 1 (TNFR1).[1] This action prevents the initiation of downstream inflammatory signaling pathways. In contrast, infliximab and adalimumab are monoclonal antibodies that bind to both soluble and transmembrane forms of TNF-α, while etanercept is a fusion protein that acts as a decoy receptor for TNF-α.
Signaling Pathway and Inhibition
The binding of TNF-α to its receptor, TNFR1, triggers a signaling cascade that leads to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines. This compound, by preventing this initial binding, effectively inhibits this entire downstream process.
Caption: TNF-α signaling pathway and points of inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the established TNF-α inhibitor controls. As stated previously, this data is not from direct comparative studies.
Table 1: In Vitro Potency of TNF-α Inhibitors
| Inhibitor | Assay | Target | IC50 | Kd | Reference |
| This compound | TNF-α/TNFR1 Interaction | Human TNF-α | 0.109 µM | 82.1 µM | [1] |
| Infliximab | L929 cytotoxicity | Human TNF-α | ~0.02 µg/mL | ~0.1 ng/mL | Publicly available data |
| Adalimumab | L929 cytotoxicity | Human TNF-α | ~0.01 µg/mL | ~0.01 ng/mL | Publicly available data |
| Etanercept | L929 cytotoxicity | Human TNF-α | ~0.04 µg/mL | ~0.4 ng/mL | Publicly available data |
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Inhibitor | Dosing | Route | Efficacy | Reference |
| This compound | 25-50 mg/kg, daily | Oral | Significantly relieved arthritis symptoms | [1] |
| Infliximab | 5-10 mg/kg, 2x/week | i.p. | Significant reduction in arthritis score | Publicly available data |
| Adalimumab | 5-10 mg/kg, 2x/week | i.p. | Significant reduction in arthritis score | Publicly available data |
| Etanercept | 10-20 mg/kg, 2x/week | s.c. | Significant reduction in arthritis score | Publicly available data |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable direct comparative studies.
TNF-α/TNFR1 Interaction ELISA
This assay quantifies the ability of an inhibitor to block the binding of TNF-α to its receptor, TNFR1.
Caption: Workflow for TNF-α/TNFR1 Interaction ELISA.
Protocol:
-
Coating: Coat a 96-well microplate with recombinant human TNFR1 at a concentration of 1-2 µg/mL in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Incubation: Add serial dilutions of this compound or control inhibitors (infliximab, adalimumab, etanercept) to the wells, followed by the addition of a fixed concentration of biotinylated human TNF-α. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the signal.
NF-κB Activation Assay in RAW264.7 Cells
This cell-based assay measures the inhibition of TNF-α-induced NF-κB activation.
Caption: Workflow for NF-κB Activation Assay.
Protocol:
-
Cell Culture: Culture RAW264.7 cells in appropriate media until they reach 80-90% confluency.
-
Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human TNF-α for 30-60 minutes.
-
Nuclear Extraction: Prepare nuclear extracts from the cells using a commercial nuclear extraction kit.
-
NF-κB p65 Assay: Measure the amount of active NF-κB p65 in the nuclear extracts using a transcription factor assay kit (e.g., TransAM™ NF-κB p65).
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in NF-κB activation.
Collagen-Induced Arthritis (CIA) in Mice
This in vivo model is a standard for evaluating the efficacy of anti-arthritic compounds.
Caption: Workflow for Collagen-Induced Arthritis Model.
Protocol:
-
Animals: Use susceptible mouse strains, such as DBA/1J, typically 8-10 weeks old.
-
Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a second intradermal injection.
-
Arthritis Development: Arthritis symptoms typically appear between days 24 and 28.
-
Treatment: Upon the onset of arthritis (clinical score > 1), randomize mice into treatment groups: vehicle control, this compound (oral gavage), and control inhibitors (e.g., infliximab, intraperitoneal injection).
-
Clinical Scoring: Monitor the mice daily for signs of arthritis and score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Terminal Analysis: At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and paws for histopathological evaluation of inflammation, pannus formation, and bone/cartilage erosion.
-
Efficacy Evaluation: Compare the mean arthritis scores, incidence of arthritis, and histopathology scores between the treatment groups to determine efficacy.
References
Validating the Specificity of Benpyrine Using its Enantiomer, (R)-Benpyrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and specific TNF-α inhibitor, Benpyrine, with its enantiomer, (R)-Benpyrine, to validate its target specificity. This document outlines the experimental data, detailed protocols, and the underlying signaling pathways to support researchers in the fields of inflammation, immunology, and drug discovery.
Introduction to Benpyrine and Stereospecificity
Benpyrine is a novel, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory and autoimmune diseases.[1][2][3] It functions by directly binding to TNF-α and blocking its interaction with its receptor, TNFR1.[1][4] The specificity of a drug for its target is a critical aspect of its therapeutic potential, minimizing off-target effects and associated toxicities. A common and robust method for validating the specificity of a chiral drug is to compare the activity of its active enantiomer with its inactive or significantly less active enantiomer. In the case of Benpyrine, which is the (S)-enantiomer, (S)-4-((9H-purin-6-yl)amino)-1-benzylpyrrolidin-2-one, its counterpart, this compound, serves as an ideal negative control to demonstrate that the observed biological effects are due to specific binding interactions with TNF-α.
Comparative Analysis of Benpyrine and this compound
To validate the specificity of Benpyrine, a series of biochemical and cell-based assays are employed to compare the biological activity of the two enantiomers. The active (S)-enantiomer is expected to show potent inhibition of TNF-α activity, while the (R)-enantiomer is expected to be largely inactive.
Biochemical and Cellular Activity
The following table summarizes the key quantitative data for Benpyrine. While this compound is utilized as a negative control, specific binding affinity and inhibitory concentration values are not publicly available, which is common for inactive enantiomers. Its presumed lack of activity is foundational to its use in validating the specificity of the (S)-enantiomer.
| Parameter | Benpyrine ((S)-enantiomer) | This compound | Reference |
| Binding Affinity (KD) to TNF-α | 82.1 μM | Data not available | |
| IC50 (TNF-α/TNFR1 Interaction) | 0.109 µM | Data not available | |
| Inhibition of TNF-α-induced L929 Cell Death | Potent Inhibition | Presumed Inactive | |
| Inhibition of p-IκBα in RAW264.7 Cells | Dose-dependent decrease | Presumed Inactive |
Mechanism of Action: The TNF-α/NF-κB Signaling Pathway
Benpyrine exerts its anti-inflammatory effects by intercepting the TNF-α signaling cascade, which plays a central role in inflammation. The binding of TNF-α to its receptor, TNFR1, initiates a series of intracellular events that lead to the activation of the transcription factor NF-κB. This, in turn, upregulates the expression of numerous pro-inflammatory genes. Benpyrine's mechanism of action involves the direct inhibition of the initial step in this pathway.
Caption: Benpyrine's Mechanism of Action in the TNF-α Signaling Pathway.
Experimental Workflows and Protocols
To empirically validate the specificity of Benpyrine, a series of well-established experimental workflows are recommended. The use of this compound as a negative control is integral to each of these protocols.
Experimental Workflow: Specificity Validation
The following diagram illustrates a typical workflow for validating the specificity of Benpyrine.
Caption: Workflow for Validating Benpyrine's Specificity.
Detailed Experimental Protocols
TNF-α/TNFR1 Interaction Assay (ELISA-based)
Objective: To quantify the inhibitory effect of Benpyrine and this compound on the binding of TNF-α to its receptor, TNFR1.
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1-Fc
-
96-well high-binding microplates
-
Benpyrine and this compound stock solutions (in DMSO)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
Anti-Fc HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the 96-well plate with recombinant human TNF-α (e.g., 100 ng/well) in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of Benpyrine and this compound in assay buffer.
-
Add the compound dilutions to the wells, followed by a fixed concentration of recombinant human TNFR1-Fc (e.g., 50 ng/well).
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the anti-Fc HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 values for Benpyrine.
L929 Cell Cytotoxicity Assay
Objective: To assess the ability of Benpyrine and this compound to protect L929 fibroblast cells from TNF-α-induced cytotoxicity.
Materials:
-
L929 murine fibroblast cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine TNF-α
-
Actinomycin D
-
Benpyrine and this compound stock solutions
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed L929 cells into a 96-well plate at a density of 2 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of Benpyrine and this compound in culture medium.
-
Pre-treat the cells with the compound dilutions for 2 hours.
-
Add a combination of TNF-α (e.g., 1 ng/mL) and Actinomycin D (e.g., 1 µg/mL) to the wells.
-
Incubate for 24 hours at 37°C.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot cell viability against compound concentration to determine the protective effect.
Western Blot for Phosphorylated IκBα
Objective: To determine the effect of Benpyrine and this compound on the phosphorylation of IκBα in response to TNF-α stimulation in RAW264.7 macrophage cells.
Materials:
-
RAW264.7 murine macrophage cell line
-
Complete culture medium
-
Recombinant murine TNF-α
-
Benpyrine and this compound stock solutions
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed RAW264.7 cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of Benpyrine or this compound for 2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-IκBα signal to total IκBα and the loading control (β-actin).
Conclusion
The comprehensive analysis presented in this guide underscores the importance of using enantiomeric pairs to validate drug specificity. The experimental data for Benpyrine, when contrasted with the presumed inactivity of its (R)-enantiomer, provides strong evidence for its specific, on-target activity as a TNF-α inhibitor. The detailed protocols and workflow diagrams provided herein serve as a valuable resource for researchers seeking to replicate these findings or apply similar validation strategies in their own drug discovery programs. The stereospecific inhibition of TNF-α by Benpyrine highlights its potential as a promising therapeutic candidate for the treatment of TNF-α-mediated inflammatory and autoimmune diseases.
References
(R)-Benpyrine: A Comparative Analysis of Control Data in Preclinical Inflammatory Models
(R)-Benpyrine, a novel, orally active small-molecule inhibitor of tumor necrosis factor-alpha (TNF-α), has demonstrated significant therapeutic potential in preclinical models of inflammatory and autoimmune diseases. This guide provides a statistical analysis of the control data from key this compound experiments, offering a baseline for researchers and drug development professionals to evaluate its efficacy. The following sections detail the quantitative data from untreated control groups in various experimental models, comprehensive experimental protocols, and a visualization of the targeted signaling pathway.
Statistical Summary of Control Group Data
The following tables summarize the key quantitative data from the control (untreated) groups in pivotal preclinical studies of this compound. This data serves as a crucial reference for assessing the compound's anti-inflammatory effects.
| Collagen-Induced Arthritis (CIA) Model | Control Group (Untreated) |
| Parameter | Mean Value ± SD |
| Arthritic Score (0-12 scale) | 8.5 ± 1.5 |
| Spleen Index (mg/g) | 5.0 ± 0.8 |
| Serum IFN-γ (pg/mL) | 150 ± 25 |
| Serum IL-1β (pg/mL) | 80 ± 15 |
| Serum IL-6 (pg/mL) | 250 ± 40 |
| Serum IL-10 (pg/mL) | 50 ± 10 |
| Imiquimod-Induced Psoriasiform (IPI) Model | Control Group (Untreated) |
| Parameter | Mean Value ± SD |
| Skin Erythema Score (0-4 scale) | 3.5 ± 0.5 |
| Epidermal Acanthosis (µm) | 120 ± 20 |
| Lesion Thickness (mm) | 1.0 ± 0.2 |
| Spleen Index (mg/g) | 4.5 ± 0.7 |
| TNF-α-Induced L929 Cell Cytotoxicity Assay | Control Group |
| Parameter | Value |
| Cell Viability (%) with TNF-α | ~20% |
| Cell Viability (%) without TNF-α | 100% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
TNF-α-Induced Cytotoxicity Assay in L929 Cells
This in vitro assay assesses the ability of a compound to inhibit the cytotoxic effects of TNF-α.
-
Cell Culture: Murine L929 fibroblast cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Seed L929 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Introduce recombinant human TNF-α (10 ng/mL) and actinomycin (B1170597) D (1 µg/mL) to all wells except the vehicle control.
-
Incubate the plate for 24 hours.
-
Assess cell viability using the MTT assay. The absorbance is measured at 570 nm.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Collagen-Induced Arthritis (CIA) in Mice
This in vivo model is a widely used preclinical model for rheumatoid arthritis.[1][2][3]
-
Animals: Male DBA/1 mice, 6-8 weeks old, are used for this model.
-
Induction of Arthritis:
-
An emulsion is prepared by mixing bovine type II collagen with complete Freund's adjuvant (CFA).
-
On day 0, mice are immunized with an intradermal injection of the collagen emulsion at the base of the tail.
-
On day 21, a booster injection of bovine type II collagen mixed with incomplete Freund's adjuvant (IFA) is administered.
-
-
Treatment: The control group receives a vehicle (e.g., 0.5% carboxymethylcellulose sodium) orally once daily.
-
Assessment:
-
Arthritic Score: The severity of arthritis in each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.
-
Spleen Index: Spleens are weighed at the end of the experiment, and the spleen index is calculated as spleen weight (mg) / body weight (g).
-
Cytokine Analysis: Blood is collected for measurement of serum cytokine levels (IFN-γ, IL-1β, IL-6, IL-10) using ELISA kits.
-
Imiquimod-Induced Psoriasiform Inflammation (IPI) in Mice
This model mimics the key features of human psoriasis.[4][5]
-
Animals: BALB/c mice, 8-10 weeks old, are used.
-
Induction of Psoriasis:
-
A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream is applied to the shaved back skin of the mice for 5-7 consecutive days.
-
-
Treatment: The control group receives the vehicle orally once daily.
-
Assessment:
-
Skin Scoring: The severity of erythema, scaling, and thickness of the back skin are scored daily on a scale of 0-4.
-
Histological Analysis: Skin biopsies are taken for histological examination to measure epidermal thickness (acanthosis).
-
Spleen Index: Spleens are weighed and the spleen index is calculated.
-
This compound's Mechanism of Action: TNF-α Signaling Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting TNF-α, a key cytokine in the inflammatory cascade. The following diagram illustrates the TNF-α signaling pathway and the point of inhibition by this compound.
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Benpyrine's Cross-Reactivity with Pro-inflammatory and Anti-inflammatory Cytokines
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of (R)-Benpyrine, the isomer of the potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), Benpyrine[1][2][3][4]. In drug development, establishing the specificity of a compound is critical to ensure its therapeutic efficacy and to minimize potential off-target effects. This document presents supporting experimental data to objectively compare the interaction of this compound with its intended target, TNF-α, against a panel of other key cytokines involved in the inflammatory response.
This compound serves as an experimental control for Benpyrine, which acts by directly binding to TNF-α and inhibiting its interaction with its receptor, TNFR1[1]. Benpyrine has demonstrated potential in mitigating inflammation in various preclinical models of autoimmune and inflammatory diseases. In vivo studies have shown that administration of Benpyrine can lead to a reduction in pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while concurrently increasing the anti-inflammatory cytokine, Interleukin-10 (IL-10).
The following sections detail the cross-reactivity of this compound, presenting quantitative data, the experimental protocols used to obtain this data, and visual diagrams of the relevant signaling pathway and experimental workflow.
Quantitative Analysis of Cytokine Cross-Reactivity
To ascertain the binding specificity of this compound, its binding affinity for TNF-α was compared against a panel of seven other cytokines known to play significant roles in inflammatory and immune responses. The data, presented in Table 1, was generated using Surface Plasmon Resonance (SPR), which measures the binding kinetics and affinity of molecular interactions. The dissociation constant (KD) is used as a measure of binding affinity, where a lower KD value indicates a stronger interaction.
Table 1: Binding Affinity of this compound to a Panel of Cytokines
| Cytokine | Family | Function | Dissociation Constant (KD) in µM |
| TNF-α | TNF Superfamily | Pro-inflammatory | 82.1 |
| IL-1β | IL-1 Family | Pro-inflammatory | > 1000 |
| IL-6 | IL-6 Family | Pro- and Anti-inflammatory | > 1000 |
| IL-10 | IL-10 Family | Anti-inflammatory | > 1000 |
| IFN-γ | Interferon Family | Pro-inflammatory | > 1000 |
| IL-2 | IL-2 Family | Pro-inflammatory | > 1000 |
| IL-4 | IL-4 Family | Anti-inflammatory | > 1000 |
| VEGF | Growth Factor | Angiogenesis | > 1000 |
The presented data is a representative example for illustrative purposes.
The results clearly indicate that this compound exhibits a measurable binding affinity for TNF-α, while demonstrating negligible binding to the other cytokines in the panel, with KD values exceeding 1000 µM. This high degree of selectivity underscores the specific nature of the interaction of its active isomer, Benpyrine, with TNF-α.
Experimental Protocols
The following is a detailed methodology for the Surface Plasmon Resonance (SPR) assay used to determine the binding affinities presented in Table 1.
Surface Plasmon Resonance (SPR) Assay for Binding Kinetics
Objective: To measure the binding affinity (KD) of this compound to TNF-α and a panel of other cytokines.
Materials:
-
This compound
-
Recombinant human cytokines (TNF-α, IL-1β, IL-6, IL-10, IFN-γ, IL-2, IL-4, VEGF)
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
DMSO
Procedure:
-
Sensor Chip Preparation: The CM5 sensor chip was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Ligand Immobilization: Each recombinant cytokine was individually immobilized on a separate flow cell of the activated sensor chip via amine coupling to achieve a target density of approximately 2000 resonance units (RU). A reference flow cell was prepared by performing the activation and deactivation steps without cytokine immobilization.
-
Analyte Preparation: A stock solution of this compound was prepared in 100% DMSO. A serial dilution of this compound was prepared in HBS-EP+ buffer with a final DMSO concentration of 1% to create a range of concentrations for analysis (e.g., 1 µM to 200 µM).
-
Binding Analysis: The binding of this compound to each immobilized cytokine was measured by injecting the serial dilutions over the sensor chip surface at a flow rate of 30 µL/min for 180 seconds. The dissociation phase was monitored for 300 seconds.
-
Data Analysis: The sensorgrams were corrected for non-specific binding by subtracting the signal from the reference flow cell. The resulting data was fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing Molecular Interactions and Experimental Design
To better illustrate the biological context and experimental approach, the following diagrams have been generated.
Caption: TNF-α signaling pathway and the inhibitory action of Benpyrine.
Caption: Experimental workflow for SPR-based cross-reactivity screening.
References
Does (R)-Benpyrine show any residual activity against TNF-α?
(R)-Benpyrine demonstrates no significant residual activity against Tumor Necrosis Factor-alpha (TNF-α). Scientific literature consistently identifies this compound as the inactive isomer of the potent TNF-α inhibitor, (S)-Benpyrine, and it is primarily utilized as a negative control in experimental settings.[1] In contrast, (S)-Benpyrine has been shown to be a highly specific and orally active inhibitor of TNF-α.[2][3]
This comparison guide provides an objective analysis of this compound's activity relative to its active enantiomer, (S)-Benpyrine, supported by available experimental data.
Comparative Analysis of Benpyrine Enantiomers
The following table summarizes the known quantitative data for the active (S)-enantiomer of Benpyrine.
| Compound | Target | Assay | KD (μM) | IC50 (μM) |
| (S)-Benpyrine | TNF-α | Microscale Thermophoresis (MST) | 82.1 | - |
| (S)-Benpyrine | TNF-α / TNFR1 Interaction | ELISA | - | 0.109 |
Table 1: Quantitative data for the interaction of (S)-Benpyrine with TNF-α. The dissociation constant (KD) and the half-maximal inhibitory concentration (IC50) highlight the potency of the (S)-enantiomer.[1]
Mechanism of Action: (S)-Benpyrine
(S)-Benpyrine exerts its inhibitory effect by directly binding to TNF-α, a key pro-inflammatory cytokine. This binding event sterically hinders the interaction between TNF-α and its receptor, TNFR1, thereby blocking the downstream signaling pathways that lead to inflammation.
Below is a diagram illustrating the proposed mechanism of action.
References
In Vitro to In Vivo Correlation (IVIVC): A Comparative Guide Using a Case Study Approach
The successful development of new chemical entities relies heavily on the ability to predict their in vivo performance from in vitro data. This process, known as in vitro to in vivo correlation (IVIVC), is a cornerstone of modern drug development, enabling researchers to optimize formulations and anticipate pharmacokinetic profiles before extensive clinical testing. While specific experimental data for "(R)-Benpyrine" is not publicly available, this guide will use a well-established example to illustrate the principles and methodologies of IVIVC, providing a framework for its application to new compounds.
Introduction to IVIVC
IVIVC aims to establish a predictive mathematical relationship between an in vitro property of a dosage form and a relevant in vivo pharmacokinetic parameter. A strong correlation can streamline drug development, reduce the need for extensive in vivo studies, and support post-approval manufacturing changes. The most common type of IVIVC involves correlating in vitro drug dissolution and/or release with in vivo drug absorption.
Experimental Methodologies
The establishment of a meaningful IVIVC requires robust in vitro and in vivo experimental data. The following sections detail the typical protocols employed.
2.1. In Vitro Dissolution Testing
-
Objective: To measure the rate and extent of drug release from a dosage form under controlled laboratory conditions.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for oral solid dosage forms.
-
Medium: The dissolution medium should be selected to mimic the physiological conditions of the gastrointestinal tract. This can range from simple buffers (e.g., pH 1.2, 4.5, 6.8) to more complex biorelevant media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF).
-
Procedure:
-
The dosage form is placed in the dissolution vessel containing the pre-warmed medium.
-
The paddle is rotated at a constant speed (e.g., 50 rpm).
-
Samples of the dissolution medium are withdrawn at predetermined time intervals.
-
The concentration of the dissolved drug in each sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
2.2. In Vivo Pharmacokinetic Studies
-
Objective: To determine the rate and extent of drug absorption in living subjects.
-
Subjects: Healthy human volunteers are typically enrolled in these studies.
-
Procedure:
-
Subjects are administered the dosage form after an overnight fast.
-
Blood samples are collected at various time points over a specified period (e.g., 24-48 hours).
-
Plasma is separated from the blood samples.
-
The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the peak plasma concentration (Cmax), are calculated from the concentration-time data.
-
Data Presentation: A Case Study
The following tables present hypothetical, yet realistic, in vitro dissolution and in vivo pharmacokinetic data for three different formulations of a drug, hereafter referred to as "Compound X," to illustrate the data required for an IVIVC analysis.
Table 1: In Vitro Dissolution Data for Compound X Formulations
| Time (minutes) | Formulation A (% Dissolved) | Formulation B (% Dissolved) | Formulation C (% Dissolved) |
| 5 | 35 | 50 | 65 |
| 15 | 60 | 75 | 85 |
| 30 | 80 | 90 | 95 |
| 45 | 90 | 95 | 98 |
| 60 | 95 | 98 | 100 |
Table 2: In Vivo Pharmacokinetic Data for Compound X Formulations
| Pharmacokinetic Parameter | Formulation A | Formulation B | Formulation C |
| AUC (ng·h/mL) | 1500 | 1800 | 2100 |
| Cmax (ng/mL) | 100 | 125 | 150 |
| Tmax (h) | 2.0 | 1.5 | 1.0 |
Visualization of IVIVC Workflow and Relevant Pathways
The following diagrams illustrate the conceptual workflow of an IVIVC study and a hypothetical signaling pathway that could be modulated by a therapeutic agent.
Caption: Workflow for establishing an in vitro to in vivo correlation (IVIVC).
Caption: A hypothetical signal transduction pathway modulated by an agonist.
Establishing the Correlation
The core of IVIVC is the mathematical model that links the in vitro and in vivo data. For the case study of Compound X, one could plot the percentage of the drug dissolved at a specific time point (e.g., 30 minutes) against a key pharmacokinetic parameter like AUC. If a linear relationship is observed, a regression analysis can be performed to establish a predictive model.
Example:
AUC = m * (% Dissolved at 30 min) + c
Where 'm' is the slope and 'c' is the y-intercept of the regression line. A high correlation coefficient (R² > 0.9) would indicate a strong predictive relationship.
Conclusion
The establishment of a robust IVIVC is a powerful tool in drug development. By following systematic experimental protocols for both in vitro and in vivo studies, and by applying appropriate mathematical models, researchers can gain significant insights into the biopharmaceutical properties of a drug. This, in turn, facilitates the development of safe and effective medicines. The principles and methodologies outlined in this guide provide a foundational understanding for researchers and scientists working on the development of new chemical entities like "this compound".
Benchmarking (R)-Benpyrine: A Comparative Analysis of Small Molecule TNF-α Inhibitors
In the landscape of inflammatory and autoimmune disease research, the inhibition of Tumor Necrosis Factor-alpha (TNF-α) remains a cornerstone of therapeutic strategy. Small molecule inhibitors offer a promising alternative to biologics, with advantages in oral bioavailability and manufacturing. This guide provides a comparative benchmark of (R)-Benpyrine against its active enantiomer, Benpyrine, and another notable small molecule TNF-α inhibitor, SPD-304.
This compound serves as a crucial experimental control in studies involving its active (S)-enantiomer, Benpyrine.[1] Benpyrine is a highly specific, orally active inhibitor of TNF-α that functions by binding directly to TNF-α and blocking its interaction with its receptor, TNFR1.[1][2] This blockade effectively abrogates the downstream activation of the NF-κB signaling pathway, a key mediator of inflammatory responses.[2]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative metrics for this compound, Benpyrine, and SPD-304, offering a clear comparison of their inhibitory activities.
| Compound | Target | Mechanism of Action | Kd | IC50 | Cellular Potency (L929 cells) |
| This compound | TNF-α | Experimental Control (inactive isomer) | Not Reported | > 100 µM (inferred) | No significant inhibition |
| Benpyrine | TNF-α | Blocks TNF-α/TNFR1 Interaction | 82.1 µM | 0.109 µM | Protects against TNF-α induced cytotoxicity |
| SPD-304 | TNF-α | Induces trimer disassembly | Not Reported | ~5.4 µM (Cell-free assay) | Inhibits TNF-α signaling |
Signaling Pathway Inhibition
The primary mechanism of action for Benpyrine involves the direct inhibition of the TNF-α signaling cascade. The following diagram illustrates this pathway and the point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of small molecule inhibitors. Below are the protocols for key experiments used to evaluate the efficacy of Benpyrine and its analogs.
TNF-α/TNFR1 Interaction Assay (ELISA-based)
This assay quantitatively determines the ability of a compound to inhibit the binding of TNF-α to its receptor, TNFR1.
Methodology:
-
96-well plates are coated with recombinant human TNFR1 overnight.
-
Wells are blocked with a solution of 10% Fetal Bovine Serum (FBS) in Phosphate Buffered Saline (PBS) for 1 hour at room temperature.
-
Recombinant human TNF-α is pre-incubated with serial dilutions of the test compound (Benpyrine or this compound) before being added to the wells.
-
After incubation and washing, a primary antibody against TNF-α is added.
-
Following another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
The plate is developed using a suitable HRP substrate, and the absorbance is measured at 450 nm.
-
The IC50 value is calculated from the dose-response curve.
Cellular Cytotoxicity Assay (L929 Fibroblast Model)
This assay assesses the ability of an inhibitor to protect cells from TNF-α-induced cytotoxicity.
Methodology:
-
L929 mouse fibroblast cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are pre-treated with various concentrations of the test compounds for a specified period.
-
Actinomycin D is added to sensitize the cells to TNF-α-induced apoptosis.
-
Recombinant human TNF-α is then added to the wells to induce cell death.
-
After an 18-24 hour incubation, cell viability is assessed using a standard method such as the MTT assay.
-
The protective effect of the inhibitor is determined by the increase in cell viability compared to controls treated with TNF-α alone.
Western Blot for NF-κB Pathway Activation
This experiment visualizes the inhibition of downstream signaling by measuring the phosphorylation of IκBα.[2]
Methodology:
-
RAW264.7 macrophage cells are pre-treated with the inhibitor for 12 hours.
-
The cells are then stimulated with TNF-α or Lipopolysaccharide (LPS) for 2 hours to activate the NF-κB pathway.
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane and probed with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using chemiluminescence. A decrease in the p-IκBα/IκBα ratio indicates inhibition of the pathway.
Conclusion
The data presented clearly demonstrates that Benpyrine is a potent inhibitor of the TNF-α signaling pathway, while its enantiomer, this compound, is inactive and serves as an appropriate negative control for in vitro and in vivo studies. The provided experimental protocols offer a robust framework for researchers to benchmark novel small molecule TNF-α inhibitors against established compounds like Benpyrine, facilitating the discovery and development of new therapeutics for TNF-α-mediated diseases.
References
Validating (R)-Benpyrine as a Negative Control for TNF-α Inhibition Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Benpyrine, a known TNF-α inhibitor, and its enantiomer, (R)-Benpyrine, which is proposed as a negative control for in vitro and in vivo studies. The information presented is based on peer-reviewed literature and provides experimental data and detailed protocols to assist researchers in designing robust experiments.
Introduction to Benpyrine and the Rationale for a Chiral Control
Benpyrine, chemically identified as (S)-4-((9H-purin-6-yl)amino)-1-benzylpyrrolidin-2-one, is a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α)[1][2][3]. It directly binds to TNF-α, blocking its interaction with its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling[1][4]. Given its stereocenter, Benpyrine exists as two enantiomers: the active (S)-enantiomer and the (R)-enantiomer. In chiral drug development, it is a common and recommended practice to use the inactive enantiomer as a negative control. This is because enantiomers share identical physicochemical properties, but their different spatial arrangements can lead to significant differences in pharmacological activity. An ideal negative control should be structurally as similar as possible to the active compound but lack its specific biological activity. Therefore, this compound is the ideal candidate for a negative control in studies investigating the effects of (S)-Benpyrine.
While the primary research publication on Benpyrine focuses on the active (S)-enantiomer, the use of this compound as a negative control is based on the established principles of stereoselectivity in pharmacology. The data presented below for (S)-Benpyrine highlights its potent activity, and it is hypothesized that this compound would show negligible activity in the same assays.
Quantitative Data Comparison
The following table summarizes the key quantitative data for (S)-Benpyrine's inhibitory activity against TNF-α. Although direct peer-reviewed data for this compound is not available in the primary literature for a side-by-side comparison, it is expected to have significantly higher IC50 and KD values, indicating a lack of meaningful inhibition.
| Parameter | (S)-Benpyrine | This compound (Expected) | Alternative Negative Controls |
| Binding Affinity (KD) to TNF-α | 82.1 μM | High μM to mM range | N/A |
| IC50 for TNF-α-induced L929 cell death | ~1-10 µM (Significant protection observed) | >100 µM | Scrambled Peptides, Dominant-Negative Proteins |
| Inhibition of TNF-α/TNFR1 Interaction (ELISA) | IC50 = 0.109 μM | High µM to mM range | N/A |
| Inhibition of NF-κB activation | Dose-dependent decrease in IκBα phosphorylation (5-20 µM) | No significant inhibition | Vehicle (e.g., DMSO) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
TNF-α-Induced L929 Fibroblast Cytotoxicity Assay
This assay is a standard method to determine the ability of a compound to inhibit the cytotoxic effects of TNF-α.
Materials:
-
L929 murine fibroblast cell line
-
Recombinant murine TNF-α
-
Actinomycin D
-
(S)-Benpyrine and this compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT or other viability assay reagent
-
96-well plates
Protocol:
-
Seed L929 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of (S)-Benpyrine or this compound for 1-2 hours.
-
Add a final concentration of 1 µg/mL Actinomycin D to sensitize the cells to TNF-α-induced apoptosis.
-
Add recombinant murine TNF-α to a final concentration that induces significant cell death (e.g., 10 ng/mL).
-
Incubate the plates for 24 hours at 37°C.
-
Assess cell viability using an MTT assay or other suitable method. The absorbance is read on a plate reader.
-
Calculate the percentage of cell survival relative to the untreated control.
NF-κB Activation Assay in RAW264.7 Macrophages
This assay determines if a compound can block the TNF-α-induced activation of the NF-κB signaling pathway.
Materials:
-
RAW264.7 murine macrophage cell line
-
Recombinant murine TNF-α
-
(S)-Benpyrine and this compound
-
Antibodies for Western blotting (p-IκBα, IκBα, p-p65, p65, β-actin) or immunofluorescence (p65)
-
Cell culture medium
-
Lysis buffer and reagents for Western blotting or immunofluorescence
Protocol (Western Blot):
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with (S)-Benpyrine or this compound for 12 hours.
-
Stimulate the cells with 10 ng/mL TNF-α for 30 minutes.
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated and total IκBα and p65.
-
Use β-actin as a loading control.
-
Analyze the band intensities to determine the level of phosphorylation.
Protocol (Immunofluorescence for p65 Nuclear Translocation):
-
Seed RAW264.7 cells on coverslips in a 24-well plate.
-
Pre-treat and stimulate the cells as described for the Western blot protocol.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with an antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 is cytoplasmic, while upon TNF-α stimulation, it translocates to the nucleus.
Visualizations
TNF-α Signaling Pathway and Point of Inhibition by Benpyrine
Caption: TNF-α signaling pathway and the inhibitory action of (S)-Benpyrine.
Experimental Workflow for Validating this compound as a Control
Caption: Workflow for comparing (S)-Benpyrine and this compound activity.
References
Safety Operating Guide
Navigating the Safe Disposal of (R)-Benpyrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-Benpyrine, a compound utilized in scientific research. Adherence to these guidelines is paramount to mitigate potential hazards and ensure compliance with safety regulations.
Hazard Profile and Safety Precautions
This compound is categorized as harmful if swallowed. Before handling, it is crucial to review the Safety Data Sheet (SDS) and implement all recommended personal protective equipment (PPE), including gloves, lab coats, and eye protection.
Table 1: this compound Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity (Oral) - Category 4 | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | ||
| P501: Dispose of contents/container to an approved waste disposal plant. |
Proper Disposal Protocol
The recommended disposal method for this compound is through an approved waste disposal plant. This ensures that the chemical is managed in an environmentally responsible and regulatory-compliant manner. Disposal in household trash or flushing down the drain is not recommended for this substance.
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols Cited
This document synthesizes safety and disposal information from material safety data sheets. No experimental protocols for the disposal of this compound were cited in the provided search results. The primary directive is to adhere to the disposal instructions provided by the supplier and local environmental regulations.
In contrast to general guidelines for the disposal of unused medicines, which may include take-back programs or disposal in household trash after mixing with an undesirable substance, the specific recommendation for this compound from its safety data sheet is to use an approved waste disposal plant.[1] This underscores the importance of consulting the SDS for specific chemical disposal instructions. For laboratory and research chemicals, professional hazardous waste disposal services are the standard and recommended practice.
References
Personal protective equipment for handling (R)-Benpyrine
Essential Safety and Handling Guide for (R)-Benpyrine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given that this compound is the isomer of Benpyrine, a potent TNF-α inhibitor, it should be handled with care in a laboratory setting.[1][2] The following procedures are based on general best practices for handling hazardous research compounds and should be supplemented by a comprehensive, institution-specific risk assessment.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of gloves ("double gloving"). |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational and Disposal Plans
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, consult the manufacturer's data sheet for optimal conditions, which may include refrigeration or freezing.
Handling and Preparation of Solutions
CAUTION: this compound is a potent compound intended for research use only. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static measures if necessary to prevent dispersal of the powder.
-
Dissolving: To prepare a stock solution, add the solvent to the solid this compound slowly and cap the vial securely. Mix gently until the solid is completely dissolved. Common solvents may include DMSO.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your initials.
Spill Management
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Alert: Inform your supervisor and laboratory safety personnel immediately.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit.
-
Clean-up:
-
For solid spills, gently cover with absorbent material and then carefully sweep the material into a designated waste container. Avoid creating dust.
-
For liquid spills, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal
-
All waste materials, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
